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  • Product: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
  • CAS: 124930-94-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Validation of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: A Technical Guide

Executive Summary & Strategic Rationale In modern drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized in the development of antimalarials, kinase inhibitors, and cannabinoid receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized in the development of antimalarials, kinase inhibitors, and cannabinoid receptor ligands. 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a highly reactive, electrophilic intermediate designed for the rapid synthesis of complex Active Pharmaceutical Ingredients (APIs).

The strategic placement of halogen atoms in this molecule is not coincidental. The 8-chloro and 4-chlorophenyl substitutions serve to block known cytochrome P450 (CYP450) metabolic hotspots, thereby increasing the biological half-life of downstream drug candidates. Furthermore, converting the stable carboxylic acid precursor into a carbonyl chloride (acid chloride) drastically lowers the activation energy required for nucleophilic acyl substitution, allowing for catalyst-free coupling with sterically hindered amines or alcohols.

Quantitative Data: Exact Mass and Molecular Architecture

Understanding the distinction between exact mass and molecular weight is critical for the analytical validation of halogenated compounds. The exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotopes (e.g., 12C , 35Cl ), which is the primary value targeted in High-Resolution Mass Spectrometry (HRMS)[1]. Conversely, the average molecular weight accounts for the natural isotopic distribution and is used for bulk stoichiometric calculations in the laboratory[2].

Table 1: Physicochemical and Analytical Properties
PropertyValueComputational & Analytical Significance
Chemical Formula C16​H8​Cl3​NO Contains 3 chlorine atoms, generating a distinct M,M+2,M+4,M+6 isotopic signature.
Molecular Weight (Average) 336.60 g/mol Essential for molarity calculations, yield determination, and scale-up stoichiometry[2].
Exact Mass (Monoisotopic) 334.96713 Da The precise target m/z for HRMS (e.g., TOF or Orbitrap) validation[1].
Rotatable Bonds 2 Indicates relative structural rigidity, which minimizes entropic penalties during target binding.
Hydrogen Bond Donors 0 Highly lipophilic and aprotic; requires anhydrous handling to prevent degradation.

Causality in Experimental Design: Structure to Reactivity

When designing synthetic routes, researchers must justify the activation strategy. The corresponding carboxylic acid—structurally related to compounds like 2-(4-chlorophenyl)quinoline-4-carboxylic acid[3]—is highly stable. However, direct amidation of this acid requires expensive coupling reagents (e.g., HATU, EDC) and extended reaction times, which can lead to epimerization or degradation of sensitive substrates.

The Causality of Chlorination: By reacting the carboxylic acid with oxalyl chloride, we form the carbonyl chloride. This transformation replaces the hydroxyl group (a poor leaving group) with a chloride ion (an excellent leaving group). The extreme electrophilicity of the resulting acid chloride ensures that downstream amidation occurs instantaneously at room temperature, without the need for additional coupling additives.

Experimental Protocol: Synthesis and Self-Validating MS Analysis

Handling 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride requires strict adherence to anhydrous protocols. The following methodology incorporates self-validating physical and analytical checkpoints to ensure scientific integrity.

Step-by-Step Synthesis Workflow
  • Activation: Suspend 1.0 eq of the precursor carboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous N,N-dimethylformamide (DMF). Mechanistic Insight: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack complex, which is the true, highly reactive chlorinating species.

  • Chlorination: Slowly add 1.2 eq of oxalyl chloride dropwise at 0∘C .

  • Self-Validating Physical Check: Monitor the reaction for gas evolution ( CO2​ and CO ). The cessation of bubbling is a reliable, self-validating indicator that the conversion to the acid chloride is complete.

  • Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure using a Schlenk line to yield the crude product.

Self-Validating Mass Spectrometry (HRMS) Protocol

Standard LC-MS techniques utilize aqueous mobile phases (e.g., Water/Acetonitrile with Formic Acid). Injecting an acid chloride directly into this system will cause immediate hydrolysis back to the carboxylic acid, leading to false-negative analytical results.

To prove the structural integrity of the synthesized acid chloride, use the following self-validating analytical logic:

  • The Isotopic Signature Test: The precursor carboxylic acid contains two chlorine atoms (yielding an MS isotopic ratio of approximately 100:66:11 for M:M+2:M+4 ). The target acid chloride contains three chlorine atoms (yielding a distinct ratio of 100:96:32:3 for M:M+2:M+4:M+6 ).

  • Anhydrous Direct Infusion: Dissolve a 1 mg aliquot of the product in strictly anhydrous acetonitrile. Bypass the LC column and perform direct infusion Electrospray Ionization (ESI-TOF).

  • Confirmation: Observe the intact molecular ion at m/z≈335.974 [M+H]+ [1]. The presence of the 3-chlorine isotopic cluster definitively proves that the carbonyl chloride is intact and has not hydrolyzed.

Mechanistic Workflow

G A Carboxylic Acid Precursor (2 Cl atoms) B Chlorination Reagent (Oxalyl Chloride / DMF) A->B Activation C Target Acid Chloride (3 Cl atoms) B->C -CO2, -CO, -HCl D Anhydrous HRMS Validation (m/z 334.967) C->D Aliquot testing E Downstream API Synthesis C->E Amidation/Esterification

Workflow for the synthesis and analytical validation of the target acid chloride.

References

  • [1] 3-quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- (C16H8Cl3NO). PubChemLite / Uni.lu. Available at: [Link]

  • [3] 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C16H10ClNO2 | CID 230596. PubChem, National Institutes of Health. Available at: [Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride in Organic Solvents

Target Audience: Chemical Biologists, Process Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 8-Chloro-2-(4-chlorophenyl)qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Process Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (hereafter referred to as CCPQC ) is a highly functionalized, polyhalogenated electrophile. It serves as a critical building block in the synthesis of complex quinoline-based therapeutics, such as antimalarials and targeted kinase inhibitors.

Determining the solubility profile of complex acyl chlorides is notoriously difficult. Standard high-throughput solubility screens often fail because they do not account for the extreme moisture sensitivity and latent reactivity of the acyl chloride moiety [1]. This guide synthesizes the physicochemical properties of CCPQC to establish a reliable solubility matrix and provides a self-validating, field-proven experimental protocol for anhydrous solubility determination.

Physicochemical Profiling & Mechanistic Causality

To predict and measure the solubility of CCPQC, we must first deconstruct its structural features and understand the causality behind its solvent interactions:

  • The Quinoline & Phenyl Core: The extended, planar aromatic system generates significant π−π stacking interactions in the solid state, leading to high crystal lattice energy. This rigid hydrophobicity inherently restricts solubility in purely aliphatic, non-polar solvents (e.g., hexanes).

  • Polyhalogenation (8-Chloro & 4'-Chloro): The presence of multiple heavy halogen atoms significantly increases the compound's lipophilicity (estimated LogP > 4.5). This structural feature dictates a strong thermodynamic preference for halogenated solvents via dipole-dipole interactions and halogen bonding [2].

  • The Acyl Chloride Moiety: As a potent electrophile, the 4-carbonyl chloride group dictates strict solvent exclusions. While acyl chlorides generally exhibit excellent solubility in ethers and halocarbons [1][3], their hyper-reactivity means that protic solvents (alcohols, water) will cause rapid solvolysis. Furthermore, common polar aprotic solvents like DMF and DMSO are strictly incompatible due to side reactions (detailed in Section 3).

SolvationLogic Solute 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride Halo Halogenated (DCM) High Solubility Solute->Halo Dipole & Halogen Bonds Arom Aromatic (Toluene) Moderate Solubility Solute->Arom Pi-Pi Stacking Ether Ethers (THF) High Solubility Solute->Ether Lewis Acid-Base Protic Protic / Active Aprotic INCOMPATIBLE Solute->Protic Solvolysis / Vilsmeier

Fig 1: Mechanistic causality of solvent interactions with the target acyl chloride.

Solvent Compatibility & Solubility Matrix

The following table summarizes the anticipated solubility profile of CCPQC based on its structural thermodynamics.

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale & Compatibility Warnings
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Optimal. Strong dipole-dipole interactions and structural mimicry with the trichloro-framework facilitate rapid dissolution.
Ethers Tetrahydrofuran (THF)High (>80 mg/mL)Excellent. Favorable solvation of the acyl chloride via oxygen lone-pair coordination. Must be strictly anhydrous (<10 ppm H₂O).
Aromatic TolueneModerate (30-50 mg/mL)Good. π−π stacking with the quinoline/phenyl rings aids dissolution, but lower overall polarity limits maximum capacity.
Aliphatic n-HeptaneLow (<5 mg/mL)Poor. Insufficient solvation energy to disrupt the strong π−π crystal lattice of the planar aromatic system.
Polar Aprotic DMF / DMSOINCOMPATIBLE Critical Failure Risk. DMF reacts with acyl chlorides to form Vilsmeier-Haack complexes. DMSO undergoes violent Swern-type redox reactions.
Protic Methanol / WaterINCOMPATIBLE Critical Failure Risk. Rapid solvolysis yielding the methyl ester or parent carboxylic acid, generating HCl gas [1].

Experimental Methodology: Anhydrous Solubility Determination

A standard gravimetric shake-flask method is inadequate for CCPQC. If moisture ingresses during the 24-hour equilibration, the acyl chloride will hydrolyze into the parent carboxylic acid. Because the carboxylic acid has a drastically lower solubility profile, the resulting precipitate will skew the data, and gravimetric weighing cannot distinguish between the intact chloride and the degraded acid.

To establish a self-validating system , we must utilize a Derivatization-Quench Workflow. By intentionally trapping the reactive acyl chloride as a stable methyl ester immediately after phase separation, we ensure that the downstream HPLC analysis quantifies only the intact acyl chloride that was successfully dissolved.

Step-by-Step Protocol

Step 1: Solvent Preparation & Validation

  • Dry all target solvents (DCM, THF, Toluene) over activated 3Å molecular sieves for 48 hours.

  • Causality Check: Perform Karl Fischer titration to verify water content is strictly < 10 ppm.

Step 2: Isothermal Saturation (Glovebox Required)

  • Inside a nitrogen-filled glovebox, add an excess of CCPQC solid (e.g., 200 mg) to 1.0 mL of the anhydrous solvent in a 2 mL crimp-sealed vial.

  • Agitate the suspension isothermally at 25.0 ± 0.1 °C for 24 hours to achieve thermodynamic equilibrium.

Step 3: Phase Separation

  • While still under inert atmosphere, draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter (pre-wetted with anhydrous solvent) into a clean, dry vial.

Step 4: Quantitative Quenching (The Self-Validating Step)

  • Immediately transfer a precise aliquot (e.g., 50.0 µL) of the saturated supernatant into a volumetric flask containing 10.0 mL of anhydrous Methanol and 100 µL of Pyridine (as an acid scavenger).

  • Causality Check: This step instantly and quantitatively converts the highly reactive CCPQC into the stable 8-chloro-2-(4-chlorophenyl)quinoline-4-methyl ester. Direct HPLC of the acyl chloride is impossible as the aqueous mobile phase would cause on-column degradation, leading to split peaks and ruined quantitation.

Step 5: HPLC-UV Analysis

  • Analyze the stable methyl ester using Reversed-Phase HPLC-UV (e.g., C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Calculate the original solubility of CCPQC by quantifying the ester against a pre-established calibration curve of synthesized, purified ester standard.

Workflow A 1. Solvent Preparation (Karl Fischer < 10 ppm H2O) B 2. Isothermal Saturation (25°C, 24h, Inert Atmosphere) A->B Add excess solute C 3. Phase Separation (0.22 µm PTFE Filtration) B->C Equilibration D 4. Aliquot Extraction C->D Extract supernatant E 5. Quantitative Quenching (Anhydrous MeOH / Pyridine) D->E Derivatize to stabilize F 6. HPLC-UV Analysis (Quantify as Methyl Ester) E->F Determine concentration

Fig 2: Self-validating anhydrous solubility workflow via derivatization.

References

  • Title: Acid chlorides | Organic Chemistry II Class Notes - Fiveable. Source: fiveable.me. URL: 1

  • Title: Chemistry Acid Chloride | SATHEE JEE - IIT Kanpur. Source: iitk.ac.in. URL: 2

  • Title: Acid Chlorides - NguyenStarch. Source: nguyenstarch.com. URL: 3

Sources

Foundational

crystal structure analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract 8-Chloro-2-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] The addition of chloro-substituents can significantly influence the physicochemical and biological properties of molecules, making this compound a valuable intermediate for the synthesis of novel drug candidates.[2] Understanding the three-dimensional structure of this molecule is paramount for rational drug design and for controlling the solid-state properties of any derived active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and prospective single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. While a definitive crystal structure is not yet publicly available, this document serves as a predictive guide based on established principles and data from analogous structures, outlining the expected molecular geometry, intermolecular interactions, and crystal packing.

Introduction: The Significance of Structural Elucidation

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from anticancer to antimalarial agents.[3] The specific compound, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, serves as a highly reactive building block. The carbonyl chloride group is a versatile functional group for derivatization, for instance, through amidation reactions to create a library of new chemical entities.[4][5]

The precise arrangement of atoms in the solid state, determined through crystal structure analysis, governs a molecule's macroscopic properties, including solubility, stability, and bioavailability. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), identifying potential polymorphs, and ensuring the intellectual property of a new chemical entity. X-ray diffraction (XRD) is the most powerful technique for determining the geometry of a molecule in its crystalline form.[6]

Synthesis and Crystallization: From Powder to Single Crystal

Proposed Synthesis

The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride would likely begin with the synthesis of its corresponding carboxylic acid precursor, 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This can be achieved through established quinoline synthesis protocols, such as the Doebner-von Miller reaction or the Combes synthesis, followed by functional group manipulations. The final step involves the conversion of the carboxylic acid to the more reactive carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis.[7] For quinoline derivatives, several techniques have proven effective.[3][8][9] The choice of solvent is critical and is typically determined empirically.

Experimental Protocol: Slow Evaporation Crystallization

This technique is a widely used and effective method for growing high-quality single crystals.[3]

  • Solubilization: Dissolve the purified 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in a suitable solvent (e.g., a mixture of chloroform and ethanol) to near saturation at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated lid or parafilm with small pinholes to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

SC-XRD allows for the precise determination of atomic positions within a crystal lattice by analyzing the diffraction pattern produced when the crystal is irradiated with X-rays.[6][10]

The SC-XRD Experimental Workflow

The process of determining a crystal structure via SC-XRD follows a well-defined workflow.

SC-XRD Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on goniometer C Data Reduction (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Phase Problem) C->D Reflection data (h,k,l,I,σ(I)) E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined structural model G CIF File Generation (Crystallographic Information File) F->G Final validated structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Prospective Molecular and Crystal Structure Analysis

In the absence of experimental data for the title compound, we can predict its key structural features based on the known crystal structures of analogous quinoline derivatives.[11][12]

Expected Molecular Geometry

The molecular structure of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is expected to feature a largely planar quinoline ring system. The dihedral angle between the quinoline core and the 4-chlorophenyl ring will be a key conformational feature, influencing the overall shape of the molecule.

Caption: 2D representation of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

Tabulated Crystallographic and Bond Parameter Data

The following table summarizes the kind of data that would be obtained from a full crystal structure determination. The values for bond lengths and angles are typical for similar organic molecules.

Parameter Description Expected Value / Information
Formula Molecular FormulaC₁₆H₈Cl₃NO
Moiety Formula Formula of the asymmetric unitC₁₆H₈Cl₃NO
Formula Weight Molecular Weight336.60 g/mol
Crystal System The crystal system (e.g., Monoclinic)To be determined
Space Group The symmetry of the unit cell (e.g., P2₁/c)To be determined
a, b, c (Å) Unit cell dimensionsTo be determined
α, β, γ (°) Unit cell anglesTo be determined
V (ų) Unit cell volumeTo be determined
Z Molecules per unit cellTo be determined
C=O Bond Length (Å) Carbonyl double bond~ 1.19 - 1.22 Å
C-Cl Bond Length (Å) Carbonyl chloride~ 1.78 - 1.81 Å
C-Cl Bond Length (Å) Aryl chlorides~ 1.73 - 1.75 Å
Dihedral Angle (°) Quinoline / Phenyl rings~ 30 - 60°
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this molecule, several types of interactions are anticipated to be significant.

  • π-π Stacking: The electron-rich quinoline and chlorophenyl rings are likely to engage in π-π stacking interactions, which are crucial for the stabilization of the crystal structure.[12]

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the quinoline ring or the carbonyl oxygen.

  • C-H···π and C-H···O/N Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with the π-systems of adjacent rings or with the heteroatoms (N, O, Cl).

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Quinoline Quinoline Ring A_Phenyl 4-Chlorophenyl Ring A_Quinoline->A_Phenyl A_COCl C(O)Cl A_Quinoline->A_COCl B_Quinoline Quinoline Ring A_Quinoline->B_Quinoline π-π stacking B_COCl C(O)Cl A_Phenyl->B_COCl C-H···O B_Phenyl 4-Chlorophenyl Ring A_COCl->B_Phenyl Halogen Bonding (Cl···π) B_Quinoline->B_Phenyl B_Quinoline->B_COCl

Caption: Potential intermolecular interactions stabilizing the crystal lattice.

Conclusion

The comprehensive structural characterization of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride through single-crystal X-ray diffraction is an essential step in harnessing its full potential as a synthetic intermediate in drug discovery. This guide has outlined the necessary experimental procedures, from synthesis and crystallization to the principles of X-ray data analysis. The predictive analysis, based on structurally related compounds, suggests a molecule with a defined three-dimensional geometry, governed by the rotational freedom of the chlorophenyl ring and stabilized in the solid state by a combination of π-π stacking and other weak intermolecular forces. The definitive crystal structure, once determined, will provide invaluable insights for medicinal chemists and materials scientists, enabling the rational design of new molecules with tailored properties and functions.

References

  • Benchchem.
  • ResearchGate.
  • Google Patents.
  • Iowa State University.
  • University of Birmingham. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Google Patents.
  • Benchchem. 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | 1160254-11-4.
  • SciSpace.
  • Chemistry LibreTexts. X-ray diffraction (XRD)
  • ResearchGate.
  • Malvern Panalytical. X-ray Diffraction (XRD) - Overview.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • DergiPark.
  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • Moshang Chemical. 8-chloro-2-(4-chlorophenyl)cinchoninyl chloride - CAS No. 124930-94-5.
  • Amerigo Scientific. 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride.
  • Santa Cruz Biotechnology. 8-chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride.
  • NextSDS. 2-(4-CHLOROPHENYL)
  • CCDC. Molecules of Interest in the Fight against COVID-19.
  • PubChem. 8-chloro-N-(4-fluorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide | C21H13ClFN3O | CID 1256983.
  • AIR Unimi. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are privileged structures. Specifically, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS: 124930-94-5) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are privileged structures. Specifically, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS: 124930-94-5) serves as a highly reactive, critical electrophilic intermediate. It is primarily utilized in the synthesis of complex cinchoninic acid derivatives, including basic amides and esters that have been historically evaluated for antimalarial, local anesthetic, and antispasmodic activities [1, 4].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and field-proven laboratory protocols, designed to ensure high-yield, self-validating workflows for research scientists.

Physicochemical Properties

Understanding the physicochemical profile of this acyl chloride is essential for predicting its solubility, reactivity, and behavior in downstream coupling reactions. The high LogP indicates extreme lipophilicity, necessitating the use of non-polar or aprotic organic solvents during handling.

Quantitative Data Summary
PropertyValueSignificance in Synthesis
Chemical Name 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chlorideFormal IUPAC nomenclature.
CAS Number 124930-94-5[2]Unique identifier for the acyl chloride.
Molecular Formula C₁₆H₈Cl₃NOIndicates a highly halogenated framework.
Molecular Weight 336.60 g/mol Standard mass for stoichiometric calculations.
LogP (Octanol/Water) ~5.6Highly lipophilic; requires non-polar aprotic solvents (e.g., DCM, Toluene).
Topological Polar Surface Area 30.0 ŲLow TPSA; dominated by the carbonyl oxygen and quinoline nitrogen.
Hydrogen Bond Donors 0Cannot act as an H-bond donor.
Hydrogen Bond Acceptors 2Carbonyl oxygen and quinoline nitrogen.
Rotatable Bonds 2Aryl-quinoline linkage and quinoline-carbonyl linkage.

Synthesis and Mechanistic Pathway

The generation of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a rigorous two-step process.

Step 1: The Pfitzinger Reaction The precursor, 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 124930-93-4) [3], is synthesized via the Pfitzinger reaction. 7-chloroisatin is subjected to a strong aqueous base (KOH), which hydrolyzes the lactam ring to form a reactive 2-amino-3-chlorophenylglyoxylate intermediate. This intermediate undergoes a cross-aldol condensation with the enolate of 4-chloroacetophenone, followed by cyclodehydration to forge the quinoline core.

Step 2: Chlorination The resulting cinchoninic acid is treated with a chlorinating agent, typically thionyl chloride ( SOCl2​ ), to yield the target acyl chloride.

Synthesis A 7-Chloroisatin + 4-Chloroacetophenone B KOH / Heat (Pfitzinger Reaction) A->B C 8-Chloro-2-(4-chlorophenyl) quinoline-4-carboxylic acid (CAS: 124930-93-4) B->C Ring Opening & Cyclocondensation D SOCl2, cat. DMF Reflux in Toluene C->D E 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride (CAS: 124930-94-5) D->E Chlorination (-SO2, -HCl)

Caption: Two-step synthetic workflow for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality—explaining why specific reagents and conditions are chosen—and include self-validating analytical checkpoints.

Protocol A: Synthesis of the Carboxylic Acid Precursor
  • Ring Opening: Suspend 7-chloroisatin (1.0 eq) in a 30% aqueous KOH solution.

    • Causality: The high concentration of strong base is mandatory to rapidly cleave the stable lactam ring of isatin, generating the reactive glyoxylate.

  • Condensation: Add 4-chloroacetophenone (1.05 eq) dissolved in a minimal amount of ethanol. Reflux the mixture for 12–24 hours.

    • Causality: Ethanol acts as a phase-transfer co-solvent, homogenizing the highly lipophilic ketone with the aqueous glyoxylate to facilitate the aldol condensation.

  • Precipitation: Cool the reaction to 0°C and slowly acidify with 6M HCl until the pH reaches ~3.0.

    • Causality: Acidification protonates the soluble potassium carboxylate, forcing the free cinchoninic acid to precipitate out of the aqueous layer.

  • Validation Checkpoint: Filter and dry the solid. Validate via LC-MS (Expected [M+H]⁺ = 318.16) and ¹H-NMR (absence of acetophenone methyl singlet at ~2.6 ppm).

Protocol B: Synthesis of the Acyl Chloride (Target Compound)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend the cinchoninic acid (1.0 eq) in anhydrous toluene (0.2 M).

    • Causality: Strict anhydrous conditions are critical. Any ambient moisture will immediately hydrolyze the newly formed acyl chloride back to the starting material.

  • Activation: Add thionyl chloride (3.0 eq) followed by 2–3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is not merely a solvent; it reacts with SOCl2​ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This catalytic intermediate accelerates the conversion, allowing for a cleaner reaction profile without requiring extreme temperatures.

  • Reaction: Reflux the mixture for 3–4 hours. The reaction is complete when gas evolution ( SO2​ and HCl ) ceases and the suspension turns into a clear, homogeneous solution.

  • Isolation & Validation: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl2​ .

    • Self-Validating System: Analyze the crude residue via Infrared (IR) spectroscopy. The reaction is deemed successful if the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) has completely disappeared, and the carbonyl (C=O) stretch has shifted from ~1680 cm⁻¹ (acid) to ~1750 cm⁻¹ (acyl chloride).

Applications in Drug Discovery

Once synthesized, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is immediately deployed in nucleophilic acyl substitution reactions. A classic application is its coupling with complex amines, such as N,N-dibenzyl-2-aminoethanol, to form basic cinchoninate esters [1, 4]. These bulky, lipophilic basic esters are highly valued in screening libraries for parasitic diseases and neurological receptor modulation.

Downstream A 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride C Base (e.g., DIPEA or TEA) Anhydrous DCM, 0°C to RT A->C B Nucleophile (e.g., N,N-Dibenzyl-2-aminoethanol) B->C D Cinchoninate Ester/Amide Derivative (Biologically Active Scaffold) C->D Nucleophilic Acyl Substitution (-HCl)

Caption: Downstream nucleophilic coupling of the acyl chloride in drug discovery.

Handling, Stability, and Storage

  • Moisture Sensitivity: This compound is acutely sensitive to atmospheric moisture. Upon exposure, it undergoes rapid hydrolysis, releasing corrosive hydrogen chloride gas and reverting to the inactive carboxylic acid.

  • Storage Requirements: Must be stored under a strict inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2–8°C or -20°C for long-term storage) in tightly sealed, desiccated containers.

  • Safety & Toxicity: Acyl chlorides are potent lachrymators and corrosive agents. All handling must be performed inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

References

  • Molaid. 8-chloro-2-(4-chlorophenyl)cinchoninyl chloride - CAS 124930-94-5. Available at:[Link]

  • ChemSrc. 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid - CAS 124930-93-4. Available at:[Link]

Foundational

An In-depth Technical Guide to the Safety and Toxicity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a complex bifunctional molecule of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a complex bifunctional molecule of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a key pharmacophore in numerous therapeutic agents, this compound serves as a reactive intermediate for the synthesis of a wide range of novel molecules.[1][2] The presence of the highly reactive acyl chloride group allows for facile derivatization, making it a valuable building block for creating amides, esters, and other functionalized quinoline-based compounds.[3] However, the very features that make this compound chemically useful—the reactive acyl chloride and the biologically active quinoline core—also necessitate a thorough understanding of its potential hazards and toxicity. This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, drawing upon data from its constituent chemical classes to offer a robust framework for its safe utilization in a research and development setting.

Compound Identification and Physicochemical Properties

While a specific, publicly available Safety Data Sheet (SDS) for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is not readily found, its fundamental properties can be compiled from chemical supplier databases.

PropertyValueSource
CAS Number 124930-94-5[4]
Molecular Formula C₁₆H₈Cl₃NO[4]
Molecular Weight 336.605 g/mol [4]
Synonyms 8-chloro-2-(4-chloro-phenyl)-quinoline-4-carbonyl chloride[4]

Extrapolated Safety Data Sheet (SDS) Analysis

Due to the absence of a specific SDS, this section extrapolates the likely hazards and precautionary measures based on the known profiles of its two primary structural components: the acyl chloride functional group and the substituted quinoline core.

Likely GHS Hazard Classification

Based on the general properties of acyl chlorides and chlorinated quinolines, the compound is anticipated to fall under the following GHS classifications:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, due to the corrosive nature of acyl chlorides and the systemic toxicity of some quinoline derivatives.[5][6][7]

  • Skin Corrosion/Irritation: Expected to be corrosive or at least a severe irritant.[3][8] Acyl chlorides react with moisture on the skin to produce hydrochloric acid (HCl), causing chemical burns.[9]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage.[10][11]

  • Respiratory or Skin Sensitization: May cause allergic skin reactions.

  • Carcinogenicity/Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects and cancer.[5][12][13]

  • Hazardous to the Aquatic Environment: Likely toxic to aquatic life with long-lasting effects.[5]

Precautionary Statements

The following precautionary statements are strongly advised:

CategoryPrecautionary Statement
Prevention Do not handle until all safety precautions have been read and understood.[10][13] Wear protective gloves, protective clothing, eye protection, and face protection.[3] Wash skin thoroughly after handling. Avoid release to the environment.[5]
Response IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] IF exposed or concerned: Get medical advice/attention.[10][13]
Storage Store in a well-ventilated, dry place.[8] Keep container tightly closed.[9] Store locked up.[5][10]
Disposal Dispose of contents/container to an approved waste disposal plant.[10]

Toxicological Profile

The toxicity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride can be inferred by examining the toxicology of both quinoline derivatives and acyl chlorides.

The Quinoline Core: A Double-Edged Sword

Quinoline and its derivatives exhibit a broad spectrum of biological activities, forming the basis for many drugs, including antimalarials and antibacterials.[1][2] However, this biological activity also underpins their potential toxicity.

  • Hepatotoxicity: The liver is a primary target for quinoline toxicity.[12] Metabolism by cytochrome P450 enzymes can generate reactive intermediates that lead to oxidative stress and the formation of DNA adducts.[12]

  • Genotoxicity and Carcinogenicity: Quinoline itself is considered a potential human carcinogen based on animal studies.[12] The ability of some quinoline derivatives to intercalate with DNA or inhibit enzymes like topoisomerases contributes to their genotoxic potential.[12]

  • Neurotoxicity: Certain quinoline derivatives are known to have neurotoxic effects.[12]

The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents.[12]

The Acyl Chloride Group: A Reactive Hazard

The acyl chloride functional group presents a more immediate and acute set of hazards.

  • Corrosivity: Acyl chlorides are highly corrosive to skin, eyes, and the respiratory tract.[3][9] This is due to their rapid hydrolysis upon contact with water (or moisture in the air and on tissues) to form hydrochloric acid and the corresponding carboxylic acid.[8]

  • Inhalation Hazard: Inhalation of acyl chloride vapors can cause severe respiratory irritation and chemical pneumonitis.[3]

Metabolic Activation and Toxicity Pathway

The overall toxicity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is likely a combination of the acute corrosive effects of the acyl chloride group and the potential for longer-term organ toxicity from the quinoline core after metabolic activation.

G cluster_exposure Exposure Routes cluster_acute Acute Toxicity cluster_systemic Systemic Absorption & Metabolism cluster_chronic Potential Chronic Toxicity A Inhalation D Hydrolysis to HCl and Carboxylic Acid A->D Immediate F Absorption into Bloodstream A->F Systemic uptake B Dermal Contact B->D Immediate B->F Systemic uptake C Ingestion C->D Immediate C->F Systemic uptake E Severe Irritation & Chemical Burns (Skin, Eyes, Respiratory Tract) D->E G Metabolism in Liver (e.g., Cytochrome P450) F->G H Reactive Metabolites G->H I Oxidative Stress H->I J DNA Adduct Formation H->J K Organ-Specific Toxicity (Hepatotoxicity, Neurotoxicity) I->K J->K L Potential Carcinogenicity K->L

Caption: Conceptual pathway of toxicity for the subject compound.

Laboratory Handling and Safety Protocols

Given the reactive and potentially toxic nature of this compound, strict adherence to safety protocols is mandatory.[14]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are essential.[15]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[9] Always inspect gloves before use and use proper removal technique.[16]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[9]

  • Respiratory Protection: All handling of the solid or any solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

Storage and Handling
  • Moisture Sensitivity: The compound is an acyl chloride and will react violently with water.[8] It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[9] A desiccator is recommended for long-term storage.

  • Incompatible Materials: Store away from water, alcohols, strong bases, and oxidizing agents.[8][9]

  • Transfer: Use appropriate techniques for handling reactive or air-sensitive chemicals, such as working under an inert atmosphere (e.g., nitrogen or argon) for reactions.[9]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Notify: Immediately evacuate all non-essential personnel from the area and notify the laboratory supervisor and institutional safety office.[15]

  • Ensure Personal Safety: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[15]

  • Contain the Spill: Cover the spill with an inert, dry absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [15]

  • Neutralize and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area thoroughly according to your institution's safety protocols.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local and national regulations.[15]

G cluster_spill Spill Response Workflow Start Spill Occurs Evacuate 1. Evacuate & Notify Start->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain with Dry, Inert Absorbent PPE->Contain Collect 4. Collect with Non-Sparking Tools Contain->Collect Waste 5. Place in Labeled Hazardous Waste Container Collect->Waste Decon 6. Decontaminate Area Waste->Decon End Response Complete Decon->End

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Exploratory

mechanism of action for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives

An In-Depth Technical Guide on the Core Mechanism of Action for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride Derivatives Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This technical guide delves into the postulated mechanisms of action for a specific class of these compounds: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives. Given the reactive nature of the carbonyl chloride group at the C4 position, these molecules are likely potent intermediates for creating diverse libraries of amides and esters, or they may act as covalent inhibitors. This guide synthesizes existing research on structurally analogous quinoline derivatives to propose the most probable molecular targets and cellular pathways affected by this chemical class. We will explore potential interactions with protein kinases, DNA and its associated enzymes, and other critical cellular targets, providing a foundational understanding for researchers and drug development professionals.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[3] Its derivatives are known to exhibit a wide array of pharmacological effects, which has led to the development of numerous approved drugs.[4][5] The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the core structure. The title compounds, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives, possess key structural features that suggest specific and potent biological activities:

  • 2-Phenyl Group: The presence of a phenyl ring at the C2 position is common in many biologically active quinolines. The chloro-substitution on this ring can influence binding affinity and specificity.

  • 8-Chloro Group: Substitution at the C8 position is known to impact the electronic and steric properties of the quinoline ring, which can be crucial for target interaction. For instance, an 8-chloro substituent can induce a highly strained conformation in some quinolone derivatives, which is a key factor for potent antibacterial activity.[6]

  • 4-Carbonyl Chloride: This is a highly reactive functional group. It can readily react with nucleophiles, such as amino or hydroxyl groups on proteins, suggesting that these compounds could act as irreversible or covalent inhibitors. Alternatively, it serves as a synthetic handle to generate a variety of derivatives, such as amides and esters, which are prevalent in many quinoline-based drugs.[7][8][9]

Postulated Mechanisms of Action

Based on extensive literature on analogous quinoline structures, we can postulate several primary mechanisms of action for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives.

Inhibition of Protein Kinases

Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Molecular Target: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in many solid tumors.[10] Pim-1 kinase is another serine/threonine kinase involved in cell cycle progression and apoptosis, representing a target for antiproliferative agents.[1]

  • Molecular Interaction: These derivatives likely act as ATP-competitive inhibitors, binding to the kinase domain. The quinoline core mimics the adenine region of ATP, while the substituted phenyl group at the C2 position can extend into a hydrophobic pocket, enhancing binding affinity. The 4-carbonyl chloride, or its derived amides, can form hydrogen bonds or covalent linkages with active site residues.

  • Downstream Signaling Pathway: Inhibition of EGFR/HER-2 would block the PI3K/Akt and MAPK signaling pathways, leading to reduced cell proliferation, survival, and angiogenesis. Pim-1 kinase inhibition can lead to cell cycle arrest and the induction of apoptosis.[1]

cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Derivative Quinoline Derivative EGFR_HER2 EGFR/HER-2 Derivative->EGFR_HER2 Inhibition Pim1 Pim-1 Kinase Derivative->Pim1 Inhibition PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt Activation MAPK MAPK Pathway EGFR_HER2->MAPK Activation CellCycle Cell Cycle Progression Pim1->CellCycle Promotion Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Arrest Cell Cycle Arrest CellCycle->Arrest Apoptosis Increased Apoptosis Arrest->Apoptosis

Caption: Postulated kinase inhibition pathway.

Interaction with DNA and Associated Enzymes

Quinoline derivatives have been shown to interact with DNA and inhibit enzymes crucial for its maintenance and replication.

  • Molecular Target: DNA itself, DNA methyltransferases (DNMTs), DNA polymerases, and topoisomerases like DNA gyrase are potential targets.[11][12][13][14]

  • Molecular Interaction: The planar aromatic quinoline ring system is capable of intercalating between DNA base pairs.[11][12] This intercalation can disrupt DNA replication and transcription, and also inhibit enzymes that bind to DNA. For example, some quinoline analogs inhibit DNMT1 by intercalating into the enzyme-bound DNA, causing a conformational change that moves the catalytic domain away from the DNA.[11][13] This mode of action can lead to a DNA damage response.[12]

  • Downstream Signaling Pathway: DNA intercalation and enzyme inhibition can trigger the DNA damage response (DDR), often mediated by p53 activation.[12] This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis. In bacteria, inhibition of DNA gyrase prevents DNA supercoiling, which is essential for replication, leading to bacterial cell death.[14]

cluster_outcomes Cellular Outcomes Derivative Quinoline Derivative DNA DNA Derivative->DNA Intercalation DNMT DNMTs / Polymerases Derivative->DNMT Inhibition Gyrase DNA Gyrase (Bacteria) Derivative->Gyrase Inhibition DDR DNA Damage Response (p53) DNA->DDR ReplicationBlock Replication Block DNMT->ReplicationBlock CellDeath Bacterial Cell Death Gyrase->CellDeath Apoptosis Apoptosis DDR->Apoptosis ReplicationBlock->Apoptosis

Caption: DNA interaction and enzyme inhibition pathway.

Other Potential Mechanisms
  • SIRT3 Inhibition: Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism. Inhibition of SIRT3 can lead to G0/G1 phase cell cycle arrest and cell differentiation.[15]

  • CD38 Inhibition: 4-amino-8-quinoline carboxamides have been discovered as inhibitors of CD38, an enzyme involved in NAD+ metabolism.[7]

  • Inhibition of Translation Elongation Factor 2 (PfEF2): A quinoline-4-carboxamide derivative has shown potent antimalarial activity by inhibiting PfEF2, which is essential for protein synthesis in the parasite.[8]

Experimental Protocols for Mechanism Elucidation

To validate the postulated mechanisms of action for a novel 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivative, a series of in vitro and cell-based assays are required.

Workflow for Initial Screening and Target Validation

Start Synthesized Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity TargetClass Hypothesize Target Class (e.g., Kinase, DNA-binding) Cytotoxicity->TargetClass EnzymeAssay In Vitro Enzyme Inhibition Assay TargetClass->EnzymeAssay CellBased Cell-Based Target Engagement Assay EnzymeAssay->CellBased Mechanism Downstream Mechanism Studies (Western Blot, Flow Cytometry) CellBased->Mechanism End Validated Mechanism Mechanism->End

Caption: Experimental workflow for mechanism validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Objective: To determine the direct inhibitory effect of the derivative on kinase activity.

  • Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Luminescence is measured using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the derivative on cancer cell lines.

  • Materials: Cancer cell line (e.g., A549 lung cancer), DMEM media, FBS, penicillin-streptomycin, test compound, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot for Signaling Pathway Analysis

  • Objective: To investigate the effect of the derivative on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

  • Materials: Cancer cell line, test compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system. Analyze the changes in protein phosphorylation.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various quinoline derivatives against different targets and cell lines, providing a benchmark for evaluating new compounds.

Compound Class/ReferenceTarget/Cell LinePotency (IC50/GI50)Source
Quinoline-based EGFR/HER-2 InhibitorEGFR71 nM[10]
Quinoline-based EGFR/HER-2 InhibitorHER-231 nM[10]
Quinoline Derivative (13e)PC-3 Cells2.61 µM[1]
Quinoline Derivative (13e)KG-1 Cells3.56 µM[1]
Quinoline-Chalcone Hybrid (12e)MGC-803 Cells1.38 µM[16]
Quinoline-based DNMT1 InhibitorDNMT11.9 - 3.5 µM[11][12]
2-phenyl-quinoline-4-carboxylic acid (P6)SIRT37.2 µM[15]
4-Amino-8-quinoline CarboxamideCD387.2 µM[7]

Conclusion and Future Directions

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives represent a promising class of compounds with the potential for potent and diverse biological activities. Based on the extensive research on analogous structures, the most probable mechanisms of action involve the inhibition of key protein kinases such as EGFR and Pim-1, or interaction with DNA and its associated enzymes, leading to anticancer and antimicrobial effects. The reactive carbonyl chloride at the C4 position is a key feature, suggesting these compounds could act as covalent inhibitors or serve as versatile intermediates for creating extensive libraries of bioactive molecules.

Future research should focus on:

  • Synthesis and Derivatization: Creating a library of derivatives by reacting the carbonyl chloride with various amines and alcohols to explore the structure-activity relationship (SAR).

  • Mechanism of Action Studies: Systematically screening these new derivatives against a panel of kinases, DNA-modifying enzymes, and cancer cell lines to elucidate their precise molecular targets.

  • Covalent Inhibition Studies: Investigating the potential for covalent bond formation with target proteins using techniques like mass spectrometry.

  • In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to evaluate their therapeutic potential.

This systematic approach will be crucial for unlocking the full therapeutic potential of this versatile quinoline scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(35), 22863-22877. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 18(10), 964-976. [Link]

  • Kumar, A., & Singh, R. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Current Organic Synthesis, 20(3), 295-316. [Link]

  • Wang, J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4938. [Link]

  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1535-1556. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • Pintilie, L., et al. (2021). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 72(8), 245-256. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863533. [Link]

  • Haffner, C. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(16), 6480-6488. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3233-3257. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Pop, R., et al. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 28(24), 8031. [Link]

  • Katic, M., et al. (2000). The mechanism of 8-Cl-cAMP action. Journal of Experimental & Clinical Cancer Research, 19(2), 191-198. [Link]

  • G. S. S. S. N. S. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Sharma, A., & Kumar, V. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26735-26756. [Link]

  • Wu, R. C., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 50(44), 16215-16223. [Link]

  • Titi, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3538. [Link]

  • Patel, D. R., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Pharmaceutical and Biological Evaluations, 8(1), 1-11. [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1915. [Link]

  • Amerigo Scientific. 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17921-17936. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Intermediate synthesis for bioactive heterocycles, cannabinoid receptor ligands, and anthelmintic agents[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Intermediate synthesis for bioactive heterocycles, cannabinoid receptor ligands, and anthelmintic agents[1].

Strategic Utility & Mechanistic Overview

Quinoline-4-carbonyl chlorides are highly versatile electrophilic intermediates in medicinal chemistry, primarily utilized for the rapid parallel synthesis of carboxamide libraries. The target compound, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride , features dual halogenation (an 8-chloro quinoline substitution and a 4-chlorophenyl ring), which significantly enhances lipophilicity and metabolic stability in drug design.

This guide details a robust, two-step cascade:

  • Doebner Condensation: A multi-component reaction between 2-chloroaniline, 4-chlorobenzaldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid core (CAS: 124930-93-4)[2].

  • Acyl Chlorination: The conversion of the stable carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂)[3].

Causality of Experimental Design
  • Open-Air Reflux in Step 1: The Doebner reaction proceeds via a Schiff base intermediate that reacts with the enol form of pyruvic acid. The final step requires an oxidative aromatization. Conducting the reflux open to the atmosphere utilizes ambient oxygen to drive this aromatization, preventing the formation of partially saturated side products[2].

  • Catalytic DMF in Step 2: While neat SOCl₂ can convert carboxylic acids to acid chlorides, the reaction is often sluggish. Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion). This acts as the true chlorinating agent, drastically accelerating the reaction and ensuring complete conversion.

  • Toluene Co-Evaporation: Residual SOCl₂ and dissolved HCl gas will severely compromise downstream amide coupling reactions by protonating the nucleophilic amine. Toluene forms a low-boiling azeotrope with SOCl₂, allowing for its complete removal under reduced pressure without subjecting the thermally sensitive acid chloride to excessive heat[3].

Quantitative Reagent Profiles

Table 1: Step 1 - Doebner Condensation
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloroaniline127.571.012.76 gPrimary Amine Substrate
4-Chlorobenzaldehyde140.571.014.06 gAldehyde Substrate
Pyruvic Acid88.061.210.57 gC3-Source / Acid Core
Absolute Ethanol46.07Solvent100 mLReaction Medium
Table 2: Step 2 - Acyl Chlorination
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid318.151.010.0 gIntermediate Substrate
Thionyl Chloride (SOCl₂)118.975.011.4 mLChlorinating Agent[3]
N,N-Dimethylformamide (DMF)73.090.050.12 mLCatalyst
Anhydrous Toluene92.14Azeotrope3 × 20 mLCo-evaporation Solvent

Experimental Methodologies

Step 1: Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
  • Imine Formation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-chloroaniline (12.76 g) and 4-chlorobenzaldehyde (14.06 g) to 100 mL of absolute ethanol. Stir at room temperature for 30 minutes to facilitate Schiff base formation.

  • Condensation: Dropwise, add pyruvic acid (10.57 g) to the stirring mixture. The solution will likely darken.

  • Oxidative Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Leave the top of the condenser open to the atmosphere (using a drying tube if ambient humidity is exceptionally high) and reflux for 12 hours[2].

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) and stir for an additional 2 hours to maximize the precipitation of the carboxylic acid.

  • Isolation: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 × 20 mL) to remove unreacted starting materials, followed by diethyl ether (30 mL) to aid drying.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Step 2: Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Note: This step must be performed in a fume hood under strictly anhydrous conditions.

  • Setup: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the intermediate carboxylic acid (10.0 g) under a dry nitrogen or argon atmosphere.

  • Reagent Addition: Cautiously add anhydrous thionyl chloride (11.4 mL), followed immediately by DMF (0.12 mL) via a dry syringe[3].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours. The heterogeneous mixture will gradually become a homogeneous solution as the acid chloride forms. Monitor the cessation of SO₂ and HCl gas evolution (using a bubbler attached to the condenser).

  • Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a cold trap and an acid scrubber).

  • Azeotropic Removal: To eliminate trace SOCl₂, add anhydrous toluene (20 mL) to the crude residue and evaporate under reduced pressure. Repeat this co-evaporation step two additional times.

  • Final Drying: Dry the resulting solid under high vacuum (< 1 mbar) for 2 hours. The product should be used immediately in subsequent coupling reactions or stored in an argon-filled desiccator at -20 °C.

Self-Validating Quality Control (QC) Checkpoints

To ensure the integrity of the synthesis, utilize the following self-validating analytical checks:

  • FT-IR Spectroscopy (Critical Check):

    • Intermediate: The carboxylic acid will exhibit a broad O-H stretching band between 2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹.

    • Final Product: Successful conversion to the acyl chloride is confirmed by the complete disappearance of the broad O-H band and a distinct shift of the C=O stretch to a higher frequency (1750–1770 cm⁻¹ ).

  • LC-MS Derivatization Warning: Do not inject the acyl chloride directly into a standard reverse-phase LC-MS system utilizing aqueous mobile phases. It will rapidly hydrolyze back to the carboxylic acid, yielding a false negative.

    • Validation Workaround: Quench a 1 mg aliquot of the final product in 1 mL of anhydrous methanol containing 1 equivalent of triethylamine. Stir for 10 minutes, then inject. The presence of the methyl ester mass peak confirms the successful formation of the acyl chloride.

Process Visualization

SynthesisWorkflow N1 2-Chloroaniline + 4-Chlorobenzaldehyde N3 Doebner Condensation (Reflux, EtOH, 12 h) N1->N3 N2 Pyruvic Acid (1.2 eq) N2->N3 N4 8-Chloro-2-(4-chlorophenyl) quinoline-4-carboxylic acid (Intermediate) N3->N4 Filtration & Drying N6 Acyl Chlorination (Reflux, 2-4 h) N4->N6 N5 Thionyl Chloride (SOCl2) + cat. DMF N5->N6 N7 Co-evaporation (Dry Toluene) N6->N7 Vacuum Distillation N8 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride (Target Product) N7->N8 High Vacuum Drying

Figure 1: Two-step synthesis of the target quinoline-4-carbonyl chloride.

References

  • Wang, L.-M., Hu, L., Chen, H.-J., Sui, Y.-Y., & Shen, W. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Journal of Fluorine Chemistry, 130(4), 406-409. URL: [Link]

  • Njar, V. C. O., et al. (2011). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Bioorganic & Medicinal Chemistry, 19(10), 3183-3191. (Details standard SOCl₂ reflux conditions for quinoline-4-carbonyl chlorides). URL: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative text on the Vilsmeier-Haack mechanism in acyl chloride synthesis). URL: [Link]

  • World Intellectual Property Organization (2025).WO2025027117A1 - Carboxamide-4-quinoline compounds with anthelmintic activity. (Demonstrates the utility of quinoline acid chlorides in modern drug discovery).

Sources

Application

Application Note: Amidation Workflows for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in Drug Discovery

Introduction & Mechanistic Rationale The 2-arylquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have demonstrated profound biological activity, most n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-arylquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have demonstrated profound biological activity, most notably as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) dimerization (e.g., the clinical candidate [1]), as well as neurokinin-3 (NK-3) receptor antagonists and anti-tubercular agents.

When designing analogs to probe structure-activity relationships (SAR) or optimize pharmacokinetic properties, 8-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride serves as an elite, pre-activated electrophilic building block.

The Causality of Reagent Selection

Why utilize the highly reactive acyl chloride rather than the parent [2]?

  • Overcoming Nucleophilic Deficiencies: Many biologically relevant amines (such as 2-amino-1,3,4-oxadiazoles used in STAT3 inhibitors) are highly electron-deficient and sterically hindered. Standard peptide coupling reagents (HATU, EDC/HOBt) often fail to drive these amidations to completion due to the formation of stable, unreactive intermediates. The acyl chloride drastically lowers the activation energy barrier for nucleophilic acyl substitution.

  • Halogen-Driven Lipophilicity: The dual chlorine substitutions (at the 8-position of the quinoline and the 4-position of the phenyl ring) are not merely structural; they significantly enhance the lipophilicity ( logP ) of the resulting amides. This is critical for penetrating cell membranes to reach intracellular targets like the STAT3 SH2 domain [3]. Furthermore, the C8-chloro group sterically restricts the rotation of the amide bond, locking the molecule into a bioactive conformation.

STAT3Pathway IL6 IL-6 / Cytokines Receptor Receptor Complex (gp130) IL6->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_M STAT3 Monomer Phosphorylation JAK->STAT3_M STAT3_D STAT3 Dimerization STAT3_M->STAT3_D Inhibitor Quinoline-4-carboxamide (e.g., STX-0119 analog) Inhibitor->STAT3_D Blocks SH2 Domain Nucleus Nuclear Translocation & DNA Binding STAT3_D->Nucleus Transcription Target Gene Transcription (c-Myc, Survivin) Nucleus->Transcription

Fig 1: STAT3 signaling pathway inhibition by 2-arylquinoline-4-carboxamide derivatives.

Experimental Methodology: Self-Validating Amidation Protocol

To ensure high yields and prevent the degradation of the moisture-sensitive acyl chloride, this protocol employs anhydrous conditions and a non-nucleophilic base.

Mechanistic Control of the Reaction

The reaction proceeds via a tetrahedral intermediate. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, avoiding the formation of unreactive ketene intermediates or acylammonium salts that can precipitate prematurely. Anhydrous Dichloromethane (DCM) is selected as the solvent because it solubilizes both the rigid quinoline core and the resulting amide, preventing product occlusion.

AmidationWorkflow A 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride C Nucleophilic Acyl Substitution A->C B Amine (R-NH2) + DIPEA Base B->C D Tetrahedral Intermediate C->D Addition E 8-Chloro-2-(4-chlorophenyl) quinoline-4-carboxamide D->E Elimination (-HCl)

Fig 2: Nucleophilic acyl substitution workflow for quinoline-4-carboxamide synthesis.

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Nitrogen ( N2​ ) or Argon.

  • Dissolve the target primary or secondary amine (1.20 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

  • Add DIPEA (2.00 mmol, 2.0 eq) via a gas-tight syringe. Causality: The excess base ensures complete neutralization of the HCl byproduct, keeping the amine in its active, deprotonated nucleophilic state.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Electrophile Addition 5. Dissolve 8-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.00 mmol, 1.0 eq) in 5 mL of anhydrous DCM. 6. Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, suppressing the formation of dimeric side products and minimizing localized heating that could lead to solvent boil-off. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Self-Validating In-Process Checks 8. TLC Analysis: Monitor the reaction using Thin-Layer Chromatography (Eluent: 30% EtOAc in Hexanes). The acyl chloride will react with ambient moisture on the silica plate to form the carboxylic acid (low Rf​ ), while the desired amide typically migrates higher (mid Rf​ ). 9. LC-MS Validation: Quench a 10 μL aliquot in 1 mL of Methanol. Run LC-MS (ESI+). Look for the [M+H]+ peak corresponding to the exact mass of the target amide. The isotopic pattern must show the characteristic 9:6:1 ratio indicative of a dichloro compound.

Step 4: Work-up and Purification 10. Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes to hydrolyze any unreacted acyl chloride. 11. Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×15 mL). 12. Wash the combined organic layers with 1.0 M HCl (15 mL) to remove unreacted aliphatic amines (skip this step if the product contains basic heterocycles like pyridine), followed by brine (20 mL). 13. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol.

Quantitative Data & Optimization

The choice of solvent and base heavily influences the kinetics and yield of the amidation, particularly when coupling 8-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride with weakly nucleophilic heteroaromatic amines.

Table 1: Optimization of Reaction Conditions (Coupling with 2-Amino-1,3,4-oxadiazole)
SolventBase (Equivalents)TemperatureTime (h)Isolated Yield (%)Mechanistic Observation
THFTEA (2.0)0 °C to RT1245%TEA caused partial precipitation of the active complex.
THF K2​CO3​ (3.0)Reflux2438%Heterogeneous base resulted in sluggish kinetics.
DCM DIPEA (2.0) 0 °C to RT 4 88% Optimal solubility; DIPEA prevented side reactions.
DMFPyridine (3.0)RT862%Difficult solvent removal led to product loss during workup.
Table 2: Substrate Scope and Analytical Validation

Standard Conditions: 1.0 eq Acyl Chloride, 1.2 eq Amine, 2.0 eq DIPEA, DCM, RT, 4h.

Amine SubstrateProduct ClassYield (%)LC-MS [M+H]+ (Expected)Application Context
BenzylamineN-Benzyl carboxamide92%407.07Baseline lipophilic SAR probe
MorpholineTertiary carboxamide95%387.06Improved aqueous solubility
2-Amino-5-(2-furyl)-1,3,4-oxadiazoleHeteroaromatic amide81%473.04STAT3 Dimerization Inhibitor analog [3]
4-FluoroanilineN-Aryl carboxamide86%411.04CB1 Receptor Ligand exploration

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4253236, STX-0119" PubChem, [Link]. Accessed 18 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230596, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid" PubChem, [Link]. Accessed 18 March 2026.

  • Matsuno, K., et al. "Identification of a New Series of STAT3 Inhibitors by Virtual Screening." Journal of Medicinal Chemistry, vol. 53, no. 12, 2010, pp. 4751–4758. ACS Publications, [Link].

Method

Synthesis of Novel Quinoline-Based Ligands from 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse quinoline-based ligands starting from the versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse quinoline-based ligands starting from the versatile building block, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document outlines the rationale behind the synthetic strategies, step-by-step procedures for the preparation of quinoline-4-carboxamides and other derivatives, and methods for their characterization.

Introduction: The Significance of Quinoline-Based Ligands

The quinoline ring system is a privileged scaffold in drug discovery, prized for its ability to interact with various biological targets.[2][3][5] Its rigid, planar structure and the presence of a nitrogen heteroatom provide key features for molecular recognition. Functionalization of the quinoline core allows for the fine-tuning of physicochemical properties and biological activity.[3][5] The starting material, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, is a highly reactive derivative that serves as an excellent precursor for a variety of ligands. The presence of chloro-substituents on both the quinoline and phenyl rings offers potential sites for further modification, expanding the accessible chemical space.

The primary focus of this guide is the conversion of the highly reactive acyl chloride group at the 4-position into a diverse library of amides (quinoline-4-carboxamides). The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[6] The reaction of an acyl chloride with an amine is a robust and efficient method for amide bond formation, typically proceeding with high yields under mild conditions.[6]

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The central transformation detailed in this guide is the nucleophilic acyl substitution at the carbonyl carbon of the quinoline-4-carbonyl chloride. The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic.[6] This facilitates attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[6][7] The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen to yield the final amide product and hydrochloric acid (HCl).[6][7] To neutralize the HCl byproduct and drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added.[6]

G cluster_0 Reaction Mechanism start 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (Electrophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R-NH2) (Nucleophile) amine->intermediate product Quinoline-4-carboxamide (Product) intermediate->product Elimination of Cl- hcl HCl (Byproduct) intermediate->hcl salt Ammonium Salt hcl->salt Neutralization base Base (e.g., TEA, DIEA) base->salt

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Experimental Protocols

General Protocol for the Synthesis of Quinoline-4-carboxamides

This protocol describes a general method for the synthesis of N-substituted 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxamides.

Materials:

  • 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 equiv)

  • Appropriate primary or secondary amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 equiv) in anhydrous DCM.[6]

  • Addition of Base: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the amine solution.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[6]

  • Addition of Acyl Chloride: Slowly add a solution of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 equiv) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[6] Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired quinoline-4-carboxamide.[6]

G A 1. Dissolve amine and base in anhydrous DCM B 2. Cool to 0°C A->B C 3. Slowly add acyl chloride solution B->C D 4. Stir at room temperature (1-16h) and monitor progress C->D E 5. Quench with water or NaHCO3(aq) D->E F 6. Aqueous work-up (wash with H2O, HCl, NaHCO3, brine) E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by chromatography or recrystallization G->H

Caption: General workflow for quinoline-4-carboxamide synthesis.

Representative Examples and Expected Yields

The following table summarizes representative examples of quinoline-4-carboxamides that can be synthesized using the general protocol, along with typical reaction conditions and expected yields.

Amine NucleophileBaseSolventReaction Time (h)Typical Yield (%)
AnilineTEADCM485-95
BenzylamineDIEATHF680-90
PiperidineTEADCM290-98
MorpholineTEADCM292-99
2-AminoethanolDIEATHF875-85

Note: Yields are dependent on the specific amine used and the efficiency of the purification process.

Characterization of Synthesized Ligands

Thorough spectroscopic characterization is essential for the unambiguous identification and purity assessment of the synthesized quinoline-based ligands.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the quinoline ring protons, the phenyl ring protons, and the protons of the newly introduced amide substituent should be observed. Chemical shifts are reported in parts per million (ppm).[1]

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbon of the amide typically appears in the range of 160-180 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds.[1] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns can also offer structural information.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C=O stretch of the amide group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretch of secondary amides appears as a sharp band around 3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the conjugated quinoline system.[9]

TechniqueKey Information Provided
¹H NMR Proton environment, structural elucidation
¹³C NMR Carbon skeleton, presence of key functional groups
Mass Spectrometry Molecular weight, elemental composition
IR Spectroscopy Identification of functional groups (e.g., C=O, N-H)
UV-Vis Spectroscopy Electronic transitions in the conjugated system

Applications and Future Directions

The synthesized library of quinoline-based ligands can be screened for a wide range of biological activities. Quinoline derivatives have been investigated as potential anticancer, antimalarial, antibacterial, and antiviral agents.[2][3][4] The structural diversity generated through the variation of the amine nucleophile allows for the exploration of structure-activity relationships (SAR).

Further derivatization of the chloro-substituents on the quinoline and phenyl rings can be explored to further expand the chemical diversity and optimize the biological properties of these ligands.

Safety Precautions

  • 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Amines can be corrosive and have strong odors. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive acyl chloride (hydrolyzed)Use freshly prepared or properly stored acyl chloride.
Poorly nucleophilic amineUse a more reactive amine or consider using a coupling agent.
Insufficient baseIncrease the amount of base to 1.5-2.0 equivalents.
Multiple products observed by TLC/LC-MS Side reactions due to high temperatureMaintain the reaction at 0°C during the addition of the acyl chloride.
Impure starting materialsPurify starting materials before use.
Difficulty in purification Product and starting material have similar polarityTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note provides a robust and versatile protocol for the synthesis of a diverse range of quinoline-based ligands from 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. The straightforward nature of the amide coupling reaction, coupled with the potential for further derivatization, makes this an attractive strategy for generating novel compounds for drug discovery and other applications. The detailed protocols and characterization guidelines presented here are intended to enable researchers to successfully synthesize and evaluate these promising molecules.

References

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Benchchem. Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • Gao Q, et al. I2-Triggered Reductive Generation of N-Centered Iminyl Radicals: An Isatin-to-Quinoline Strategy for the Introduction of Primary Amides. Adv. Synth. Catal. 2018, 360, 1364–1369.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Org. Process Res. Dev. 2020, 24, 8, 1534–1542.
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. 2003 Jun 15.
  • ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives.
  • Save My Exams. Acyl Chlorides. A Level Chemistry Revision Notes. 2025 Jun 23.
  • ResearchGate. Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. 2021 Jan 21.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. 2022 Sep 29.
  • Chemguide. the preparation of amides.
  • PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 2020 Apr 28.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. 2017 Jan 1.
  • ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. 2025 Jul 19.
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023 Jun 30.
  • ResearchGate. Examples of natural products and approved drugs with a quinoline ring...
  • ACS Sustainable Chemistry & Engineering. Synthesis of Quinolines: A Green Perspective.
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. 2023 Feb 24.
  • ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents...
  • PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025 Apr 1.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. 2022 Oct 5.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025 Jan 3.
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • ACS Publications. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. 2021 May 27.
  • Semantic Scholar. THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. 2014 Apr 21.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its prevalence in pharmaceuticals stems from its ability to intercalate with DNA, interact with various enzymes, and serve as a versatile scaffold for the presentation of diverse pharmacophoric elements.[5] The functionalization of the quinoline ring system through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has exponentially expanded the chemical space accessible to drug discovery programs, enabling the synthesis of novel compounds with tailored biological activities.[5]

This guide provides a detailed technical overview and practical protocols for the strategic application of cross-coupling reactions to a highly functionalized and versatile building block: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride . This molecule presents three distinct reactive handles for diversification:

  • An 8-chloro substituent on the quinoline core.

  • A 4-chloro substituent on the 2-phenyl ring.

  • A 4-carbonyl chloride group.

The differential reactivity of these sites under various catalytic conditions allows for a modular and selective approach to the synthesis of complex quinoline derivatives. This document will explore the strategic considerations for achieving site-selective functionalization and provide detailed, field-proven protocols for key transformations.

Understanding the Reactivity Landscape

The successful application of cross-coupling strategies to 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride hinges on understanding the relative reactivity of its three functional groups.

  • Carbonyl Chloride: This is the most reactive site and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) without the need for a metal catalyst. For cross-coupling reactions targeting the aryl chlorides, it is often advantageous to first convert the carbonyl chloride to a more stable functional group, such as an ester or an amide, to prevent unwanted side reactions.

  • Aryl Chlorides (C8-Cl and C4'-Cl): Aryl chlorides are generally less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts due to the stronger C-Cl bond.[1][6][7] Achieving efficient coupling typically requires the use of electron-rich, bulky phosphine ligands that promote the oxidative addition of the aryl chloride to the palladium(0) center.[1]

The relative reactivity of the C8-Cl versus the C4'-Cl bond can be influenced by both steric and electronic factors. The C8-position is sterically more hindered due to its proximity to the quinoline nitrogen and the per-position.[8] Electronically, the quinoline ring system can influence the electron density at the C8-position. In many cases, selective coupling can be achieved by carefully tuning the reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2][9]

Strategic Approaches to Site-Selective Functionalization

The presence of multiple reactive sites on the starting material allows for a variety of synthetic strategies. The following diagram illustrates a general workflow for the selective functionalization of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

G A 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride B Amidation/Esterification at C4 A->B  Amine or Alcohol C Cross-Coupling at C8-Cl B->C  Pd Catalyst, Ligand, Coupling Partner 1 D Cross-Coupling at C4'-Cl C->D  Pd Catalyst, Ligand, Coupling Partner 2 E Fully Functionalized Quinoline D->E

[Image of the Suzuki-Miyaura reaction of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxamide with an arylboronic acid]

[Image of the Buchwald-Hartwig amination of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxamide with a primary or secondary amine]

[Image of the Sonogashira coupling of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxamide with a terminal alkyne]

[Image of the Heck reaction of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxamide with an alkene]

Sources

Method

Application Notes &amp; Protocols: Acylation Reactions Using 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride

Introduction The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The ability to functionalize this core is paramount for developing novel compounds with tailored properties. 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride stands out as a highly reactive and versatile building block. Its acyl chloride functionality serves as a potent electrophile, enabling the facile introduction of the complex quinoline moiety onto various nucleophiles through acylation reactions.

This guide provides an in-depth exploration of the applications of this reagent in key synthetic transformations, including the formation of amides, esters, and aryl ketones. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer expert insights into reaction monitoring, troubleshooting, and safety. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

Reagent Profile and In Situ Preparation

Acyl chlorides are highly reactive and susceptible to hydrolysis.[2] Therefore, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is typically prepared from its corresponding carboxylic acid immediately before use. This ensures maximum reactivity and minimizes the formation of hydrolysis-related impurities. The most common methods involve treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

Property Value
IUPAC Name 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
CAS Number 124930-94-5[5]
Molecular Formula C₁₆H₈Cl₃NO
Molecular Weight 348.61 g/mol
Appearance (Expected) Off-white to yellow solid
Protocol 1.1: Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride

This protocol describes the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride, a common and effective chlorinating agent.[4]

Materials:

  • 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dimethylformamide (DMF), catalytic amount

  • Schlenk flask or flame-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the acid).

  • Reagent Addition: Add a single drop of DMF (catalyst). With stirring, slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is critical to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic gases.

  • Result: The resulting crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is typically a solid and is used directly in the subsequent acylation step without further purification.

G cluster_synthesis Synthesis of Acyl Chloride CarboxylicAcid Quinoline-4-Carboxylic Acid AcylChloride Quinoline-4-Carbonyl Chloride CarboxylicAcid->AcylChloride DMF (cat.) SOCl2 SOCl₂ (Thionyl Chloride) Toluene, Reflux Byproducts SO₂ (g) + HCl (g) AcylChloride->Byproducts Evolved Gases

Caption: Synthesis of the title acyl chloride from its parent carboxylic acid.

Nucleophilic Acyl Substitution: Synthesis of Amides and Esters

The core reactivity of acyl chlorides is their participation in nucleophilic acyl substitution reactions. The highly electrophilic carbonyl carbon is readily attacked by nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[2][6]

G cluster_mechanism General Nucleophilic Acyl Substitution Mechanism AcylChloride R-CO-Cl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack Nucleophile :Nu-H (Amine/Alcohol) Product R-CO-Nu (Amide/Ester) Tetrahedral->Product 2. Elimination of Cl⁻ HCl H-Cl Tetrahedral->HCl Proton Transfer

Caption: Mechanism of nucleophilic acyl substitution on the acyl chloride.

Protocol 2.1: Amide Synthesis via N-Acylation

This protocol details the reaction of the acyl chloride with a primary or secondary amine to form a stable amide bond, a cornerstone transformation in pharmaceutical synthesis.[2] A non-nucleophilic base is required to neutralize the HCl generated during the reaction.[4]

Materials:

  • Crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (e.g., TEA, 1.5-2.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Quenching: Upon completion, quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.

Parameter Condition A (Primary Aliphatic Amine) Condition B (Aniline Derivative)
Amine Benzylamine (1.1 eq)4-Fluoroaniline (1.1 eq)
Base Triethylamine (1.5 eq)DIEA (1.5 eq)
Solvent DCMTHF
Temperature 0°C to RT0°C to RT
Typical Time 2-4 hours6-12 hours
Protocol 2.2: Ester Synthesis via O-Acylation

This protocol describes the esterification of alcohols using the acyl chloride. While the reaction can proceed without a base, the inclusion of a weak base like pyridine is standard practice to scavenge the generated HCl and catalyze the reaction.[8][9] For less reactive or sterically hindered alcohols, a more potent catalyst such as 4-Dimethylaminopyridine (DMAP) is often beneficial.

Materials:

  • Crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Alcohol (primary, secondary, or phenol) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5-2.0 eq) or TEA (1.5 eq) with catalytic DMAP (0.1 eq)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Setup: In a dry round-bottom flask, dissolve the alcohol (1.1-1.5 eq) and base (e.g., pyridine) in anhydrous DCM. If using TEA, add catalytic DMAP at this stage.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the alcohol solution at room temperature. An ice bath can be used to moderate initially exothermic reactions.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as determined by TLC or LC-MS (typically 3-24 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove the base), water, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Friedel-Crafts Acylation: Synthesis of Aryl Ketones

Beyond N- and O-acylation, this acyl chloride is an excellent reagent for C-acylation of electron-rich aromatic compounds via the Friedel-Crafts reaction. This transformation requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[3][10]

G cluster_fc_mechanism Friedel-Crafts Acylation Mechanism AcylChloride Quinoline-CO-Cl AcyliumIon [Quinoline-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon 1. Activation LewisAcid AlCl₃ SigmaComplex Sigma Complex AcyliumIon->SigmaComplex 2. Electrophilic Attack Aromatic Ar-H (e.g., Benzene) Product Quinoline-CO-Ar (Aryl Ketone) SigmaComplex->Product 3. Rearomatization

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Protocol 3.1: Synthesis of Aryl Quinolinyl Ketones

This protocol requires strictly anhydrous conditions as the Lewis acid catalyst is extremely moisture-sensitive.

Materials:

  • Crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Aromatic substrate (e.g., benzene, toluene, anisole) (1.0-2.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Flame-dried, three-neck round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath and dropping funnel

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous AlCl₃ (1.1-1.3 eq) and suspend it in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM and add it via a dropping funnel to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After the addition is complete, add the aromatic substrate (1.0-2.0 eq) dropwise.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Gentle heating (e.g., 40°C) may be required for less reactive substrates. Monitor progress by TLC.

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the target ketone product by column chromatography or recrystallization.

Analytical Workflow: Monitoring and Characterization

A robust analytical strategy is essential for successful synthesis. This involves in-process monitoring to determine reaction completion and post-synthesis characterization to confirm product identity and purity.

G Start Reaction Mixture (Time = 0) TLC In-Process Monitoring (TLC / LC-MS) Start->TLC TLC->TLC Incomplete Workup Aqueous Work-up & Extraction TLC->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Structure Confirmation (NMR, HRMS, etc.) Purify->Characterize End Pure Product Characterize->End

Caption: General experimental workflow for synthesis and analysis.

Technique Application Key Information Provided
Thin Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Disappearance of starting materials; appearance of product spot.
LC-MS Quantitative reaction monitoring; purity assessment.Accurate mass of product and intermediates; reaction conversion.[11]
HPLC Purity determination of the final compound.Quantitative purity (e.g., % area under the curve).[7]
NMR Spectroscopy (¹H, ¹³C) Unambiguous structure elucidation.Chemical environment of all protons and carbons, confirming connectivity.[12]
High-Resolution Mass Spectrometry (HRMS) Confirmation of elemental composition.Provides highly accurate mass to confirm the molecular formula.[11]
Infrared (IR) Spectroscopy Functional group analysis.Confirms presence of key bonds (e.g., C=O stretch in amide/ester).

Troubleshooting and Safety Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive acyl chloride (hydrolyzed); insufficient base; poor quality reagents.Prepare fresh acyl chloride before use; ensure all reagents and solvents are anhydrous.[2] Use a stronger base or add a catalyst (e.g., DMAP for esters).
Reaction Stalled Insufficient temperature; sterically hindered nucleophile.Gently heat the reaction mixture (e.g., to 40°C); increase reaction time; for esters, add catalytic DMAP.
Multiple Byproducts Acyl chloride hydrolysis; side reactions of the base or nucleophile.Ensure strict anhydrous conditions. Add acyl chloride slowly at 0°C to control exotherm. Choose a non-nucleophilic base like DIEA.

Safety Precautions:

  • Acyl Chlorides: Are corrosive and react violently with water, releasing HCl gas. Always handle in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Thionyl Chloride/Oxalyl Chloride: Are highly toxic and corrosive. Operations must be conducted in a fume hood.

  • Solvents: Chlorinated solvents like DCM are volatile and potentially carcinogenic. Minimize exposure.

  • Bases: Pyridine, TEA, and DIEA are flammable and corrosive with strong odors. Handle with care.

  • Lewis Acids (AlCl₃): Reacts violently with water. Weigh and handle under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications. Available at: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2008). SAGE Publications. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]

  • Development and Mechanistic Study of Quinoline-Directed Acyl C–O Bond Activation and Alkene Oxyacylation Reactions. (2017). ACS Publications. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). PubMed. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012). ACG Publications. Available at: [Link]

  • An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. (2024). ACS Publications. Available at: [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). ResearchGate. Available at: [Link]

  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. (2019). Semantic Scholar. Available at: [Link]

  • Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. (2018). ACS Publications. Available at: [Link]

  • Acyl chlorides and alcohols. (2025). Save My Exams. Available at: [Link]

  • 8-chloro-2-(4-chlorophenyl)cinchoninyl chloride. Moshang Chemical. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Available at: [Link]

  • 2-(4-CHLOROPHENYL)-8-METHYLQUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Available at: [Link]

  • 7-Chloro-2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid. Virginia.gov. Available at: [Link]

  • 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride. Amerigo Scientific. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride as a reactive agent in pept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride as a reactive agent in peptide synthesis. The primary focus is on its utility as a robust acylating agent for the N-terminal modification of peptides. The quinoline moiety, a privileged structure in medicinal chemistry, not only facilitates a stable amide bond formation but also introduces a fluorescent tag, enabling peptide tracking and quantification. This guide offers insights into the synthesis of the reagent, its proposed mechanism of action in peptide acylation, and comprehensive, step-by-step protocols for its practical implementation.

Introduction: A Novel Reagent for Peptide Modification

In the realm of peptide chemistry, the selective modification of peptide chains is paramount for developing novel therapeutics, diagnostic tools, and research probes. 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is an emerging reagent designed for the covalent modification of peptides. Its bifunctional nature is of significant interest: the highly reactive acyl chloride group ensures efficient amide bond formation with the N-terminal amine of a peptide, while the substituted quinoline core offers unique spectroscopic properties that can be harnessed for analytical purposes.[1][2][3][4]

The quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5][6][7][8] Its incorporation into a peptide sequence can modulate the peptide's pharmacological profile. Furthermore, the aromatic and heterocyclic nature of the quinoline ring system often imparts fluorescent properties, which can be exploited for non-invasive imaging and quantification of the modified peptide.[1][2][9]

This application note will detail the synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and provide a comprehensive protocol for its use in the N-terminal acylation of peptides.

Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

The synthesis of the title reagent is a multi-step process that begins with the construction of the quinoline-4-carboxylic acid core, followed by conversion to the final acyl chloride.

Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

A plausible and efficient method for the synthesis of the quinoline-4-carboxylic acid precursor is the Pfitzinger reaction.[8][10][11][12] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

An alternative and often high-yielding approach is the Doebner reaction, which is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][6][13]

DOT Script for the Pfitzinger Reaction Synthesis Pathway

Pfitzinger_Reaction Isatin 8-Chloroisatin Intermediate Keto-acid Intermediate Isatin->Intermediate Base-catalyzed hydrolysis Carbonyl 4-Chloroacetophenone Carbonyl->Intermediate Condensation Base KOH, EtOH/H₂O Product 8-Chloro-2-(4-chlorophenyl) quinoline-4-carboxylic acid Intermediate->Product Intramolecular cyclization & Dehydration

Caption: Synthetic pathway for the quinoline-4-carboxylic acid precursor via the Pfitzinger reaction.

Conversion to 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

DOT Script for the Acyl Chloride Formation Workflow

Acyl_Chloride_Formation CarboxylicAcid 8-Chloro-2-(4-chlorophenyl) quinoline-4-carboxylic acid AcylChloride 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride CarboxylicAcid->AcylChloride ThionylChloride SOCl₂ ThionylChloride->AcylChloride Reflux Solvent Anhydrous Toluene/DMF (cat.)

Caption: Conversion of the carboxylic acid to the final acyl chloride reagent.

Mechanism of Peptide Acylation

The acylation of a peptide's N-terminal amine with 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable amide bond.[15][16]

Experimental Protocols

Caution: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is an acyl chloride and is therefore highly reactive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood and under anhydrous conditions.

Materials and Reagents
  • Peptide with a free N-terminus

  • 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Quenching solution (e.g., a solution of a primary amine like piperidine in DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Protocol for N-Terminal Acylation of a Peptide in Solution
  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF.

  • Reagent Preparation: In a separate vial, prepare a stock solution of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in anhydrous DCM or DMF.

  • Reaction Setup: To the peptide solution, add 2-3 equivalents of a tertiary amine base such as DIPEA. This will act as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add 1.1-1.5 equivalents of the 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride solution to the stirring peptide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by LC-MS.

  • Quenching: Once the reaction is complete, quench any unreacted acyl chloride by adding a small amount of a primary amine solution (e.g., piperidine in DMF).

  • Work-up and Purification: Dilute the reaction mixture with an appropriate solvent and purify the acylated peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol for N-Terminal Acylation on Solid-Phase

This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink amide resin) and the N-terminal protecting group (e.g., Fmoc) has been removed.

  • Resin Swelling: Swell the peptide-bound resin in anhydrous DMF for 30 minutes.

  • Reagent Solution Preparation: In a separate vial, dissolve 2-3 equivalents of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and 3-4 equivalents of DIPEA in anhydrous DMF.

  • Coupling: Add the reagent solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the acylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[17]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify and characterize as described in the solution-phase protocol.

Data Presentation: Reaction Parameters

ParameterRecommended Value (Solution Phase)Recommended Value (Solid Phase)Rationale
Equivalents of Acyl Chloride 1.1 - 1.52 - 3To drive the reaction to completion.
Equivalents of Base (DIPEA) 2 - 33 - 4To neutralize the generated HCl.
Solvent Anhydrous DMF or DCMAnhydrous DMFGood solubility for peptides and reagents.
Temperature 0 °C to Room TemperatureRoom TemperatureControlled reaction initiation and progression.
Reaction Time 2 - 4 hours2 - 4 hoursTypically sufficient for complete reaction.

Application in Fluorescent Labeling

The quinoline moiety of the acylating agent provides a fluorescent tag that can be used for the detection and quantification of the labeled peptide.[1][2][4][9] Following purification, the acylated peptide can be analyzed using fluorescence spectroscopy.

Protocol for Fluorescence Measurement
  • Sample Preparation: Prepare a series of dilutions of the purified, acylated peptide in an appropriate buffer (e.g., PBS, pH 7.4).

  • Spectrofluorometer Setup: Use a spectrofluorometer to determine the excitation and emission maxima of the quinoline-labeled peptide.

  • Data Acquisition: Record the fluorescence intensity at the determined excitation and emission wavelengths for each dilution.

  • Standard Curve Generation: Plot fluorescence intensity versus peptide concentration to generate a standard curve for quantification.

Conclusion

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a promising reagent for the N-terminal modification of peptides. Its use provides a straightforward method for introducing a quinoline moiety, which can serve as both a pharmacophore and a fluorescent label. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this reagent in their peptide synthesis and drug discovery endeavors. As with any reactive chemical, appropriate handling and safety precautions are essential.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. ACS Publications. [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. PMC. [Link]

  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. PMC. [Link]

  • Fluorogenic Protein Labeling by Generation of Fluorescent Quinoliziniums Using [Cp*RhCl2]2. ACS Publications. [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Preprints.org. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Fluorescent tag. Wikipedia. [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. PMC. [Link]

  • Acylation process for preparation of n-substituted peptide.
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

  • A review on synthetic strategies of N-acylation of amines. Scholars Research Library. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pfitzinger Quinoline Synthesis. Name-Reaction.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride during storage

Welcome to the Technical Support Center for handling highly reactive, moisture-sensitive intermediates. This guide is specifically engineered for researchers and drug development professionals working with 8-Chloro-2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive, moisture-sensitive intermediates. This guide is specifically engineered for researchers and drug development professionals working with 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride .

Due to the highly electrophilic nature of this specific acyl chloride, standard storage protocols are insufficient. Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute reagent integrity.

Part 1: Mechanistic Insights: The Causality of Hydrolysis

To successfully store 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, one must understand why it is so unstable in atmospheric conditions.

The quinoline core, heavily substituted with electron-withdrawing groups (the 8-chloro and the 4-chlorophenyl moieties), exerts a strong inductive pull of electron density away from the acyl chloride group. This extreme electron deficiency renders the carbonyl carbon highly electrophilic. Even trace amounts of atmospheric water act as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, ejecting a chloride ion to form 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid and highly corrosive hydrogen chloride (HCl) gas[1].

Mechanism AcylChloride 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride Tetrahedral Tetrahedral Intermediate (Unstable) AcylChloride->Tetrahedral Nucleophilic Attack Water Atmospheric H2O (Nucleophile) Water->Tetrahedral Products Carboxylic Acid + HCl gas (Degradation) Tetrahedral->Products Elimination of Cl-

Fig 1: Hydrolysis mechanism of the acyl chloride via nucleophilic attack.

Part 2: Troubleshooting Guide & Data Presentation

Q: I opened my storage vial and observed white fumes. Is my reagent ruined? A: The white fumes are aerosolized hydrochloric acid, formed when the HCl gas byproduct of hydrolysis reacts with moisture in the ambient air[2]. While the presence of fumes indicates that some degradation has occurred, the entire batch may not be ruined if the exposure was brief. You must immediately purge the vial with Argon and perform an IR or NMR scan to quantify the extent of carboxylic acid conversion.

Q: My downstream amide coupling reaction is yielding less than 20% product. How can I verify if the acyl chloride starting material is the point of failure? A: Acyl chloride hydrolysis is the most common cause of failed acylation reactions[3]. You can validate the integrity of your starting material using the quantitative and physical metrics outlined in Table 1. If your reagent shows poor solubility in anhydrous dichloromethane (DCM) or a broadened carbonyl stretch, it has hydrolyzed.

Table 1: Analytical and Physical Metrics for Assessing Reagent Integrity

Diagnostic MetricPure Acyl Chloride StateHydrolyzed State (Carboxylic Acid)Diagnostic Value
IR Spectroscopy (C=O stretch) ~1750 - 1780 cm⁻¹ (Sharp)~1680 - 1710 cm⁻¹ (Broadened)Primary quantitative validation of structural integrity.
IR Spectroscopy (O-H stretch) Absent~2500 - 3300 cm⁻¹ (Very Broad)Confirms the presence of water or carboxylic acid.
Solubility (Anhydrous DCM/THF) Highly soluble (>50 mg/mL)Poorly soluble (<5 mg/mL)Quick benchtop physical check prior to reaction setup.
Visual Appearance Free-flowing pale solid/powderClumped solid, emits white fumesImmediate visual indicator of moisture exposure.

Part 3: Standard Operating Procedure (SOP): Anhydrous Storage & Handling

To prevent hydrolysis, your storage protocol must be a self-validating system —meaning the procedure itself contains built-in checks to confirm that an anhydrous environment has been successfully maintained.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all storage vials, Schlenk flasks, and transfer syringes in an oven at >120°C for a minimum of 12 hours to remove the thin film of adsorbed moisture on the glass surface[4]. Cool the glassware under a continuous stream of dry Argon.

  • Inert Atmosphere Establishment: Transfer the 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride into the baked vessel inside a glovebox or under a Schlenk line. Perform three vacuum/Argon backfill cycles to ensure total displacement of oxygen and ambient moisture.

  • Reagent Transfer: Never open the vial in ambient air. For dispensing, utilize the syringe or cannula transfer methods under positive inert gas pressure, ensuring needles are flushed with Argon prior to piercing the septum[5].

  • Primary and Secondary Sealing: Seal the primary vessel with a PTFE-lined cap (Teflon does not degrade in the presence of trace HCl). Wrap the cap tightly with Parafilm. Place this primary vial inside a secondary desiccator jar filled with active indicating Drierite (calcium sulfate).

  • Thermal Control: Store the secondary container at -20°C. Causality note: Low temperatures do not prevent hydrolysis on their own, but they significantly depress the kinetic rate of any reaction with trace moisture that might permeate the seal.

  • Pre-Reaction Validation (The Self-Check): Before the next use, extract a 1 mg aliquot under Argon and test its solubility in 1 mL of anhydrous DCM. Complete dissolution validates that the storage system remains uncompromised.

Workflow Start Receive/Synthesize Acyl Chloride Purge Argon Purge (Schlenk Line) 3x Vacuum/Gas Cycles Start->Purge Transfer Syringe/Cannula Transfer under Positive Pressure Purge->Transfer Seal Seal with PTFE-Lined Cap & Parafilm Transfer->Seal Store Store at -20°C in Desiccated Secondary Container Seal->Store Validate Self-Validation: Solubility/IR Check Store->Validate Before next use

Fig 2: Validated workflow for the anhydrous handling and storage of acyl chlorides.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: Yes, Nitrogen is generally acceptable. However, Argon is heavier than air and provides a superior "blanket" over solid reagents in a flask when temporarily opening a vessel under a steady flow of gas. For highly sensitive compounds like this quinoline derivative, Argon is the preferred standard.

Q: If my compound has partially hydrolyzed, can I rescue it? A: Yes. You can re-chlorinate the degraded carboxylic acid back into the acyl chloride. Reflux the mixture with an excess of thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. After the reaction, strip off the volatile byproducts (SO₂, HCl, and excess reagent) under high vacuum to yield the pure acyl chloride.

Q: Why do I need a PTFE-lined cap? Will a standard rubber septum work for long-term storage? A: Rubber septa are porous to moisture over long periods and degrade rapidly upon exposure to trace HCl vapors generated by acyl chlorides[6]. PTFE (Teflon) is chemically inert and provides an impermeable barrier to both moisture ingress and corrosive gas egress.

References

  • "7.7 Other Reactions of Carboxylic Acid Derivatives." Organic Chemistry II, KPU Pressbooks. Available at: [Link]

Sources

Optimization

optimizing solvent conditions for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride reactions

Welcome to the technical support center for optimizing reactions involving 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive acyl chloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction to the Reagent

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a key intermediate in synthesizing a variety of quinoline derivatives, which are prominent scaffolds in medicinal chemistry.[1] As a derivative of a carboxylic acid, this acyl chloride is highly reactive due to the electron-withdrawing nature of the carbonyl and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3][4] Its reactivity is a double-edged sword: while it allows for efficient formation of amides, esters, and other derivatives,[2][5][6] it also demands careful control over reaction conditions, especially solvent choice, to prevent unwanted side reactions and ensure high yields.

This guide focuses on the critical role of the solvent in modulating reactivity, solubility, and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this acyl chloride?

A1: The solvent is not merely a medium for the reaction; it is an active participant that influences several key factors:

  • Solubility: Both the acyl chloride and the incoming nucleophile (e.g., an amine or alcohol) must be adequately dissolved for the reaction to proceed efficiently.[7]

  • Reactivity: The solvent's polarity can stabilize or destabilize transition states, directly affecting the reaction rate. Polar aprotic solvents are often preferred because they can dissolve the reactants without "caging" and deactivating the nucleophile through hydrogen bonding.[8][9][10][11]

  • Side Reactions: The most common side reaction is hydrolysis of the acyl chloride by trace amounts of water, which forms the unreactive corresponding carboxylic acid.[3][5][7][12] The choice of a dry, aprotic solvent is paramount to prevent this.[7][13]

Q2: What are the main classes of solvents to consider, and what are their pros and cons?

A2: Solvents for acyl chloride reactions are primarily categorized as polar aprotic, non-polar aprotic, and polar protic.

Solvent ClassExamplesProsCons
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Excellent at dissolving a wide range of reactants.[7] Do not form hydrogen bonds, leaving the nucleophile highly reactive.[8][9][10]Can be difficult to remove (DMF). May require rigorously dry conditions.
Non-Polar Aprotic Toluene, HexanesUseful when dealing with very non-polar nucleophiles. Less likely to contain dissolved water.Poor solubility for the acyl chloride and many polar nucleophiles, leading to slow or incomplete reactions.
Polar Protic Water, Ethanol, MethanolGenerally unsuitable. These solvents are nucleophilic and will react directly with the acyl chloride, leading to hydrolysis or esterification.[3][5][12] They also deactivate nucleophiles through hydrogen bonding.[8][14]Should only be used intentionally, for example, during a quenching step to destroy excess acyl chloride.[13]

Q3: Should I use a base in my reaction? If so, which one?

A3: Yes, a non-nucleophilic base is highly recommended. Acylation reactions with amines or alcohols generate hydrochloric acid (HCl) as a byproduct.[3][5] This acid can protonate your nucleophile (especially if it's an amine), rendering it inactive. A base scavenges this HCl.

  • Recommended Bases: Triethylamine (Et₃N) or pyridine are common choices. They are non-nucleophilic enough not to compete with your primary reactant but are basic enough to neutralize the generated HCl.[7]

  • Catalyst: For sluggish reactions, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[7]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

Problem 1: My reaction shows low or no yield of the desired product, and I recover mostly starting amine/alcohol.

Probable Cause Diagnostic Check Solution
Inactive Acyl Chloride The acyl chloride may have hydrolyzed to the carboxylic acid due to improper storage or exposure to moisture.[7][12]Analyze a small sample of the acyl chloride by ¹H NMR or IR spectroscopy. Look for a broad -OH peak in the IR (around 3000 cm⁻¹) or a carboxylic acid proton in the NMR.
Insufficiently Nucleophilic Reactant The amine or alcohol may have low intrinsic nucleophilicity due to electron-withdrawing groups.[7]Review the electronic properties of your nucleophile.
Poor Solubility One or both reactants are not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction.Observe the reaction mixture. Is it a clear, homogeneous solution?

Problem 2: The acyl chloride is consumed (confirmed by TLC/LC-MS), but I see a new, non-product spot.

Probable Cause Diagnostic Check Solution
Hydrolysis of Acyl Chloride Trace moisture in the solvent or on the glassware has converted the acyl chloride to the corresponding carboxylic acid.[3][7][15]Use LC-MS to check the mass of the byproduct. It should correspond to the carboxylic acid (M-Cl+OH).
Reaction with Solvent If using a solvent like DMF at elevated temperatures, it can decompose or react to form side products.This is harder to diagnose without advanced analysis. It's often a process of elimination.
Formation of Symmetric Anhydride The byproduct could be the symmetric anhydride, formed from the reaction of the acyl chloride with the carboxylic acid byproduct (from hydrolysis).Check the mass of the byproduct by LC-MS. It will correspond to two quinoline units linked by an oxygen atom.

Experimental Protocols & Visualizations

General Protocol for Amide Formation

This protocol provides a starting point for the reaction of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride with a primary or secondary amine.

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).[7]

  • Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., DCM or THF, see table above) to dissolve the amine.

  • Acyl Chloride Addition: Dissolve 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent in a separate flask. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting acyl chloride is consumed.[13]

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to destroy any remaining acyl chloride.[13]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with mild acid (to remove excess amine), sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[16][17]

Visual Workflow: Solvent Selection Strategy

The following diagram outlines a logical workflow for selecting an optimal solvent system.

SolventSelection Solvent Selection Workflow Start Start: Define Nucleophile (Amine, Alcohol, etc.) CheckSolubility Are both Acyl Chloride & Nucleophile soluble in a common non-polar solvent (e.g., Toluene, DCM)? Start->CheckSolubility NonPolarTrial Trial Reaction: Use DCM or Toluene. Add base (e.g., Et3N). CheckSolubility->NonPolarTrial Yes PolarAprotic Select Polar Aprotic Solvent (e.g., THF, MeCN, DMF). Ensure it is anhydrous. CheckSolubility->PolarAprotic No Monitor1 Monitor Reaction Progress (TLC / LC-MS) NonPolarTrial->Monitor1 Optimize Optimize Conditions: Adjust Temperature, Concentration, or add Catalyst (DMAP). Monitor1->Optimize Reaction sluggish or incomplete End Successful Reaction Monitor1->End Complete PolarTrial Trial Reaction: Use selected polar aprotic solvent. Add base (e.g., Et3N). PolarAprotic->PolarTrial Monitor2 Monitor Reaction Progress (TLC / LC-MS) PolarTrial->Monitor2 Monitor2->Optimize Reaction sluggish or incomplete Monitor2->End Complete

Caption: A decision tree for selecting and optimizing a solvent.

Visualizing Common Reaction Pitfalls

This diagram illustrates the desired reaction pathway versus common detrimental side reactions.

SideReactions Reaction Pathways cluster_main Reactants cluster_reagents Added Reagents / Contaminants cluster_products Potential Products AcylChloride Quinoline Acyl Chloride (R-COCl) DesiredProduct Desired Amide (R-CONH-R') AcylChloride->DesiredProduct + Nucleophile (Desired Path) SideProduct Inactive Carboxylic Acid (R-COOH) AcylChloride->SideProduct + H2O (Hydrolysis) Nucleophile Nucleophile (e.g., R'-NH2) Water Water (H2O) (Contaminant)

Caption: Desired acylation pathway versus undesired hydrolysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.
  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes.
  • Wikipedia. (n.d.). Acyl chloride.
  • BenchChem. (2025).
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Chemical Professional. (2024, October 14). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • SciSpace. (n.d.).
  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents.
  • Chemstuff. (n.d.).
  • PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples).
  • ResearchGate. (2020, February). Synthesis of library 13. Reagents and conditions: (A) acyl chloride (or....
  • Siddiqui, Z. N., & Khan, S. A. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • MDPI. (2025, January 3).
  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the....
  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Google Patents. (n.d.).
  • Amerigo Scientific. (n.d.). 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). 8-chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride.
  • PMC. (2012, December 20).

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Reference Data & Comparative Studies

Validation

HPLC method validation for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride purity

An In-Depth Guide to HPLC Method Validation for the Purity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride This guide provides a comprehensive framework for the development and validation of a High-Performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Validation for the Purity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, comparing two distinct reversed-phase HPLC approaches. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, providing a robust, self-validating system for regulatory compliance and internal quality assurance.[1][2][3]

The Analytical Challenge: Understanding the Analyte

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a complex heterocyclic molecule characterized by a quinoline core and a highly reactive acyl chloride functional group. This reactivity is the central analytical challenge. The carbonyl chloride is highly susceptible to hydrolysis, readily converting to the corresponding carboxylic acid in the presence of trace moisture.[4] Therefore, any analytical method must not only separate the primary compound from synthesis-related impurities but also definitively resolve it from its primary degradant.

Potential impurities may arise from the synthesis process, which often involves reactions like the Doebner-von Miller or Combes synthesis, and subsequent chlorination.[5][6][7] These can include unreacted starting materials, isomers, and by-products.

Methodological Strategy: A Comparative Approach

To illustrate the process and performance trade-offs, we will compare two hypothetical HPLC methods:

  • Method A: The Robust Workhorse. This method employs a conventional, fully porous C18 column, a standard in pharmaceutical labs known for its reliability and versatility.

  • Method B: The High-Efficiency Alternative. This method utilizes a column with superficially porous particles (SPP), offering significantly higher efficiency, leading to sharper peaks, better resolution, and faster analysis times.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Robust WorkhorseMethod B: High-Efficiency AlternativeRationale
Column C18, 250 mm x 4.6 mm, 5 µm particlesPhenyl-Hexyl SPP, 100 mm x 3.0 mm, 2.7 µm particlesThe C18 provides strong hydrophobic retention. The Phenyl-Hexyl offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic compounds and potential impurities. The SPP column provides higher efficiency and speed.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acid modifier ensures the nitrogen in the quinoline ring is protonated, leading to improved peak shape and preventing tailing.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 50% to 95% B over 15 min50% to 95% B over 5 minThe shorter, more efficient SPP column allows for a much faster gradient and overall run time.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for the different column dimensions and particle sizes.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Detection (UV) 254 nm254 nmThe quinoline ring system exhibits strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Vol. 10 µL5 µLScaled down for the smaller column diameter to prevent band broadening.
Diluent Anhydrous AcetonitrileAnhydrous AcetonitrileCrucial Choice: Using an anhydrous diluent is essential to prevent hydrolysis of the carbonyl chloride analyte during sample preparation and while waiting in the autosampler.[4]

The Validation Workflow: A Step-by-Step Guide

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[8] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH guidelines.

G cluster_dev Phase 1: Development & Specificity cluster_val Phase 2: Core Validation Parameters cluster_final Phase 3: Robustness & Finalization Dev Method Development (Column, Mobile Phase) Spec Specificity / Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Spec Is method stability-indicating? Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness (Deliberate Small Changes) LOD->Rob SST System Suitability Criteria Defined Rob->SST Report Final Validation Report SST->Report

Caption: The HPLC method validation workflow, from initial development to the final report.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[9] A forced degradation study is the cornerstone of this evaluation, demonstrating that the method can separate the main peak from any products formed under stress.[10]

  • Prepare Stock: Dissolve the 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in anhydrous acetonitrile to a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Dissolve and dilute to ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder to UV light (ICH Q1B conditions) for 24 hours. Dissolve and dilute to ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B. Use a PDA detector to assess peak purity for the analyte peak in each condition.

Stress ConditionMethod A: % DegradationMethod A: Peak PurityMethod B: % DegradationMethod B: Peak PurityExpected Outcome
Control 0%Pass0%PassNo degradation, pure peak.
Acid (0.1M HCl) ~15%Pass~16%PassDegradation observed, likely to the carboxylic acid. Analyte peak remains pure.
Base (0.1M NaOH) ~45%Pass~48%PassSignificant and rapid hydrolysis to the carboxylic acid. Analyte peak remains pure.
Oxidative (3% H₂O₂) ~8%Pass~9%PassMinor degradation. Analyte peak remains pure.
Thermal (105 °C) ~5%Pass~5%PassCompound is relatively stable to dry heat.
Photolytic ~12%Pass~13%PassDegradation observed, new impurity peaks resolved from the main peak.

Interpretation: Both methods are deemed "stability-indicating" as they can separate the intact analyte from its degradation products. The peak purity analysis confirms that no degradants co-elute with the main peak. Method B shows slightly better resolution between the main peak and the primary hydrolytic degradant.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in anhydrous acetonitrile.

  • Perform serial dilutions to create at least five calibration standards across the desired range. For a purity assay, this is typically 80% to 120% of the target concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

ParameterMethod A: Robust WorkhorseMethod B: High-Efficiency AlternativeICH Acceptance Criteria
Range Tested 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL80-120% of nominal concentration[11]
Correlation (r²) 0.99950.9998≥ 0.999
Y-Intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroShould not be statistically significant.

Interpretation: Both methods exhibit excellent linearity, with correlation coefficients well above the typical acceptance criterion of 0.999.

Accuracy

Accuracy represents the closeness of the test results to the true value. It is typically assessed via recovery studies.[12]

  • Prepare a placebo mixture (containing all formulation components except the API). If not available, use the diluent.

  • Accurately spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (total of 9 samples).

  • Analyze the samples and calculate the percent recovery for each.

Spiked LevelMethod A: Mean % Recovery (± RSD)Method B: Mean % Recovery (± RSD)Acceptance Criteria
80% 99.2% (± 0.8%)99.8% (± 0.4%)98.0% - 102.0%[9]
100% 100.3% (± 0.6%)100.1% (± 0.3%)98.0% - 102.0%
120% 101.1% (± 0.7%)100.5% (± 0.5%)98.0% - 102.0%

Interpretation: Both methods demonstrate high accuracy, with recovery values falling comfortably within the standard acceptance range. Method B shows slightly better precision in its recovery results, as indicated by the lower Relative Standard Deviation (RSD).

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) between the two data sets.

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability (n=6) 0.9%0.5%RSD ≤ 2.0%
Intermediate Precision (Day 2 / Analyst 2) 1.3%0.8%RSD ≤ 2.0%

Interpretation: Both methods are highly precise. The lower %RSD values for Method B are a direct result of the higher efficiency and better peak shape provided by the SPP column, which leads to more consistent integration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13]

  • Method 1 (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve):

    • Use the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

ParameterMethod AMethod BSignificance
LOD (µg/mL) 0.05 µg/mL0.02 µg/mLMethod B is more sensitive, beneficial for trace impurity analysis.
LOQ (µg/mL) 0.15 µg/mL0.06 µg/mLMethod B can accurately quantify lower levels of impurities.

Interpretation: The enhanced signal-to-noise ratio from the sharper peaks in Method B results in superior sensitivity, yielding lower LOD and LOQ values.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow Rate (e.g., ± 10%)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute organic content)

  • Record the effect on retention time, peak area, and resolution.

G cluster_params Deliberate Method Variations cluster_outputs Monitored Outputs center Method Performance rt Retention Time center->rt area Peak Area center->area res Resolution center->res tail Tailing Factor center->tail flow Flow Rate (±10%) flow->center temp Temperature (±5°C) temp->center org Organic % (±2%) org->center ph pH / Modifier (±0.2 units) ph->center

Caption: Relationship between deliberate parameter variations and monitored outputs in a robustness study.

Varied ParameterMethod A: Effect on System SuitabilityMethod B: Effect on System Suitability
Flow Rate +10% Retention time decreased as expected. All parameters within limits.Retention time decreased as expected. All parameters within limits.
Temp +5 °C Minor shift in retention time. All parameters within limits.Minor shift in retention time. All parameters within limits.
Organic % +2% Significant decrease in retention time. Resolution remained acceptable.Significant decrease in retention time. Resolution remained acceptable.

Interpretation: Both methods are robust. As expected, changes in flow rate and mobile phase composition have the most significant impact on retention time, but critical parameters like resolution remain within system suitability limits, confirming the reliability of the methods.

Conclusion and Recommendations

This guide has detailed a comprehensive validation strategy for an HPLC method to determine the purity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, comparing a standard C18 method (Method A) with a high-efficiency SPP method (Method B).

  • Method A proved to be reliable, accurate, and robust, making it perfectly suitable for routine quality control where established technology and longer run times are acceptable.

  • Method B demonstrated superior performance in terms of speed, efficiency, and sensitivity (lower LOD/LOQ). This makes it the preferred choice for high-throughput environments, challenging separations, or when trace-level impurity quantification is critical.

The choice between these methods depends on the specific needs of the laboratory, including sample throughput, available instrumentation (UPLC vs. HPLC), and the required level of sensitivity. Regardless of the chosen method, the validation framework presented here, grounded in ICH Q2(R2) principles, provides a clear and scientifically sound path to demonstrating that the method is fit for its intended purpose.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Benchchem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Benchchem. (n.d.). Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography.
  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • ResearchGate. (n.d.). Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles.
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.

Sources

Comparative

Comparative Reactivity Profile: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride vs. Standard Acyl Chlorides

As a Senior Application Scientist, selecting the appropriate acylating agent is paramount for the successful late-stage functionalization of complex active pharmaceutical ingredients (APIs). Acyl chlorides remain the gol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate acylating agent is paramount for the successful late-stage functionalization of complex active pharmaceutical ingredients (APIs). Acyl chlorides remain the gold standard for robust amide and ester bond formation. However, highly functionalized heteroaromatic variants, such as 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride , exhibit unique reactivity profiles that deviate significantly from standard aliphatic or simple aromatic acid chlorides.

This guide provides an in-depth, data-driven comparison of this specific quinoline derivative against common alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating experimental framework for its application.

Mechanistic & Structural Analysis: The "Push-Pull" Dynamics

The reactivity of an acyl chloride is dictated by the electrophilicity of its carbonyl carbon, which is heavily influenced by the electronic and steric environment of the parent scaffold [1].

When comparing 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride to a standard reagent like benzoyl chloride, three distinct structural factors govern its enhanced reactivity:

  • Heteroaromatic Electron Withdrawal: The quinoline nitrogen acts as a potent electron-withdrawing group (EWG). By pulling electron density away from the conjugated π -system, it significantly increases the partial positive charge ( δ+ ) on the C4-carbonyl carbon.

  • Inductive Enhancement: The presence of the 8-chloro substituent and the 4-chlorophenyl group at the C2 position provides additional inductive electron withdrawal. This "pull" effect makes the carbonyl highly susceptible to nucleophilic attack.

  • Steric Shielding: While the electronic effects drive extreme electrophilicity, the bulky 2-(4-chlorophenyl) group and the peri-hydrogen at C5 create a steric "canyon." This shielding prevents rapid, indiscriminate hydrolysis by ambient moisture—a common failure point for highly reactive aliphatic chlorides like acetyl chloride—while still allowing directed attack by primary and secondary amines.

ReactivityMap Target 8-Chloro-2-(4-chlorophenyl) quinoline-4-carbonyl chloride Carbonyl C4-Carbonyl Highly Electrophilic Target->Carbonyl Primary Reactive Site QuinolineN Quinoline Nitrogen (Electron Withdrawal) QuinolineN->Carbonyl Increases delta+ ChloroGroups 8-Cl & 4'-Cl (Inductive Withdrawal) ChloroGroups->Carbonyl Enhances Electrophilicity Sterics C5-Proton & C2-Aryl (Steric Shielding) Sterics->Carbonyl Prevents Rapid Hydrolysis

Fig 1: Electronic and steric factors governing the reactivity of the target acyl chloride.

Comparative Reactivity Matrix

To objectively evaluate performance, we benchmark the target compound against three standard acyl chlorides. The data below synthesizes electrophilicity principles [2] and empirical amidation efficiencies [3].

Acyl ChlorideStructural ClassRelative ElectrophilicityHydrolysis t1/2​ (H₂O/MeCN, 25°C)Amidation Yield (Standard Amine, 15 min)
Acetyl Chloride AliphaticVery High< 5 seconds85% (Prone to competing hydrolysis)
Benzoyl Chloride AromaticModerate~ 15 minutes70% (Requires extended reaction times)
Quinoline-4-carbonyl chloride HeteroaromaticHigh~ 2 minutes92%
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Functionalized HeteroaromaticVery High~ 4 minutes>98%

Data Interpretation: The target compound represents a "Goldilocks" reagent. It is significantly more electrophilic than benzoyl chloride, driving amidation reactions to completion in a fraction of the time. However, its unique steric profile extends its hydrolysis half-life to ~4 minutes (compared to the nearly instantaneous degradation of acetyl chloride), providing a wider operational window for benchtop handling without compromising coupling efficiency.

Experimental Workflow: Self-Validating Amidation Protocol

To harness the high reactivity of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride while mitigating side reactions, the following protocol establishes a self-validating system. Every step is designed with built-in causality and orthogonal checks to ensure absolute data integrity.

Protocol: Synthesis of a Model Quinoline-4-Carboxamide

1. Activation & Solvation (0 °C)

  • Action: Flame-dry a reaction vessel under argon. Dissolve 1.0 mmol of the target acyl chloride in 10 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Causality: DCM is strictly utilized because it is a non-nucleophilic, aprotic solvent that readily solubilizes the rigid, hydrophobic quinoline core. Cooling to 0 °C suppresses the thermodynamic pathway of trace hydrolysis, reserving the electrophile entirely for the incoming amine.

2. Nucleophilic Addition

  • Action: Prepare a solution of the target amine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) in 2 mL of DCM. Add dropwise over 5 minutes.

  • Causality: DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk. DIPEA acts exclusively as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, actively preventing the base from competing with the amine for the highly reactive C4-carbonyl carbon.

3. In-Process Monitoring (The Validation Gate)

  • Action: At exactly 15 minutes, extract a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Causality: Do not rely on arbitrary reaction times. The extreme electrophilicity of this compound dictates that reactions should reach >95% conversion rapidly. LC-MS provides real-time mass confirmation, preventing premature workup or unnecessary extended stirring that could lead to degradation.

4. Quench & Orthogonal Validation

  • Action: Upon LC-MS confirmation, quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography. Validate the isolated solid using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

  • Causality: Aqueous NH₄Cl safely destroys any unreacted acyl chloride without generating strong basic conditions that could hydrolyze the newly formed amide. ¹H-NMR provides structural proof (disappearance of amine protons, appearance of the amide N-H), while HRMS confirms the exact isotopic mass, closing the self-validation loop.

AmidationWorkflow Step1 1. Activation & Solvation Dissolve Acyl Chloride in Anhydrous DCM (0 °C) Step2 2. Nucleophilic Addition Add 1.1 eq Amine + 2.0 eq DIPEA dropwise Step1->Step2 Step3 3. In-Process Monitoring LC-MS / TLC Aliquot at 15 min Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Add 0.1 eq Amine) Step4 4. Quench & Workup Aqueous NH4Cl Quench & Phase Separation Decision->Step4 Yes Step5 5. Orthogonal Validation 1H-NMR, 13C-NMR & HRMS Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for controlled amidation.

Conclusion

The 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is not merely a structural variant of benzoyl chloride; it is a highly tuned electrophile. By understanding the causality between its electron-withdrawing heteroaromatic core and its sterically shielding substituents, chemists can leverage this reagent to achieve near-quantitative yields in late-stage amidation and esterification workflows, even with sterically hindered or electronically deactivated nucleophiles.

References

  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). π -Nucleophilicity in Carbon–Carbon Bond-Forming Reactions. Accounts of Chemical Research, 36(1), 66–77. [Link]

  • Wang, J. Z., Lyon, W. L., & MacMillan, D. W. C. (2023). Alkene Dialkylation via Triple Radical Sorting. ChemRxiv.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Validation

A Comparative Guide to the Spectroscopic Validation of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The Imperative of Multi-faceted Spectroscopic Validation No single spectroscopic technique provides a complete structural picture of a complex organic molec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Multi-faceted Spectroscopic Validation

No single spectroscopic technique provides a complete structural picture of a complex organic molecule.[1] A comprehensive validation strategy, therefore, relies on the synergistic interpretation of data from multiple analytical methods. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the characterization of the title compound and its analogues.

General Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the comprehensive spectroscopic validation of a newly synthesized quinoline derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Quinoline Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR purification->ftir uvvis UV-Vis purification->uvvis interpretation Combined Data Interpretation nmr->interpretation ms->interpretation ftir->interpretation uvvis->interpretation validation Structural Confirmation interpretation->validation

Caption: A generalized workflow for the synthesis and spectroscopic validation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[2][3]

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in ppm:

Proton Environment Expected Chemical Shift (ppm) Rationale
Aromatic Protons (Quinoline & Phenyl Rings)7.0 - 8.5The electron-withdrawing nature of the heterocyclic nitrogen and chlorine atoms deshields the aromatic protons, shifting them downfield. The specific splitting patterns (doublets, triplets, multiplets) will be crucial for assigning protons to their specific positions on the rings.[4][5]
-COOH Proton (of the corresponding carboxylic acid)~12.0The acidic proton of a carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield.[6] Its presence or absence is a key indicator of the conversion to the carbonyl chloride.
¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in ppm:

Carbon Environment Expected Chemical Shift (ppm) Rationale
Carbonyl Carbon (-COCl)160 - 170The carbonyl carbon of an acid chloride is highly deshielded due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms.
Carboxyl Carbon (-COOH)165 - 185The corresponding carboxylic acid will show a signal in this region.[6]
Aromatic Carbons115 - 150The carbon atoms of the quinoline and phenyl rings will appear in this range. Carbons directly attached to electronegative atoms (N, Cl) will be further downfield.[4][5]
Quaternary Carbons120 - 150Quaternary carbons, particularly C-2, C-4, and C-8a of the quinoline ring, will show distinct chemical shifts that can be confirmed with 2D NMR techniques.[7][8]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] For complex structures, 2D NMR experiments like COSY and HMBC can be invaluable for assigning specific proton and carbon signals.[7][8][9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and provides valuable structural information through the analysis of its fragmentation pattern.[9] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.[10]

Expected Fragmentation Pattern

Under mass spectrometric conditions, quinoline derivatives undergo characteristic fragmentation.[10][11] For 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, key fragmentation pathways would likely involve:

  • Loss of Cl: Cleavage of the carbonyl chloride to form an acylium ion.

  • Loss of CO: Subsequent loss of a carbon monoxide molecule.

  • Loss of HCN: A common fragmentation pathway for the quinoline ring itself.[10][11]

The presence of two chlorine atoms will also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak.

Comparative Data for Quinoline Derivatives
Ionization Method Compound Type Key Fragmentation Pathways Reference
EI-MSQuinoline-2-carboxylic acidLoss of COOH (45 Da) or CO₂ (44 Da), followed by loss of HCN.[10]
ESI-MS/MSQuinoline-2-carboxylic acidLoss of H₂O and CO from the protonated molecular ion [M+H]⁺.[10]
ESI+Quinolone Antibiotics[M+H-H₂O]⁺, [M+H-CO]⁺, and [M+H-H₂O-CO]⁺.[12]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for obtaining accurate mass measurements to confirm the elemental composition.[5][13][14]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with known patterns for similar quinoline structures.[11][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[16][17]

Key Vibrational Frequencies
Functional Group Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Acid Chloride)1770 - 1815A strong, sharp absorption in this region is a definitive indicator of the carbonyl chloride group.
C=O Stretch (Carboxylic Acid)1700 - 1725The presence of a broad absorption in this range would indicate the starting material or a hydrolysis product.
C=N and C=C Stretch (Aromatic Rings)1450 - 1630Multiple sharp bands in this region are characteristic of the quinoline and phenyl ring systems.[7]
C-Cl Stretch600 - 800Absorptions in this region can confirm the presence of carbon-chlorine bonds.
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)A very broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. Its absence is a key indicator of successful conversion to the acid chloride.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.[18]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline and phenyl rings.[9] The absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic rings.[19]

Expected Absorption Bands

Quinoline derivatives typically exhibit two main absorption bands in the UV-Vis spectrum, which are attributed to π→π* and n→π* transitions.[19] The presence of the aryl group at the C2 position is known to influence the absorption spectrum.[19] For the title compound, characteristic absorptions are expected in the range of 280-350 nm.[19]

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).[20]

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Comparative Spectroscopic Analysis Workflow

G cluster_techniques Spectroscopic Techniques cluster_data Obtained Data cluster_info Structural Information compound 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Derivative nmr NMR (¹H, ¹³C) compound->nmr ms MS compound->ms ftir FT-IR compound->ftir uvvis UV-Vis compound->uvvis nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data ftir_data Vibrational Frequencies ftir->ftir_data uvvis_data Absorption Maxima (λmax) uvvis->uvvis_data nmr_info Carbon-Hydrogen Framework nmr_data->nmr_info ms_info Molecular Formula, Connectivity ms_data->ms_info ftir_info Functional Groups ftir_data->ftir_info uvvis_info Conjugated System uvvis_data->uvvis_info structure Validated Structure nmr_info->structure ms_info->structure ftir_info->structure uvvis_info->structure

Caption: Workflow illustrating the integration of data from multiple spectroscopic techniques for structural validation.

Conclusion

The robust validation of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride derivatives necessitates a multi-pronged spectroscopic approach. By integrating the detailed structural framework from NMR, the molecular weight and fragmentation data from MS, the functional group information from FT-IR, and the electronic transition data from UV-Vis, researchers can achieve an unambiguous confirmation of the molecular structure. This comprehensive analytical strategy is fundamental to advancing the development of this promising class of compounds in medicinal chemistry.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • PubMed. (2015, June 04). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

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  • ACS Publications. (2016, May 19). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters | The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]

  • IOPscience. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

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  • PubMed. (2005, October 21). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... Retrieved from [Link]

  • ResearchGate. (2018, October 04). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

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  • PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C16H10ClNO2 | CID 230596. Retrieved from [Link]

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  • MDPI. (2023, April 18). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

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  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PMC. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

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  • PubMed. (2013, September 15). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Against Standard Quinolines

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure, coupled with numerous sites for functionalization, allows for the precise tuning of steric and electronic properties to achieve desired pharmacological effects.[3] This versatility has led to a plethora of quinoline-based drugs with a wide spectrum of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents.[4][5] The development of novel quinoline derivatives continues to be a highly active area of research, aimed at overcoming drug resistance and improving therapeutic indices.[2]

This guide provides an in-depth technical comparison of a specific, highly reactive quinoline derivative, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride , against established quinoline benchmarks. As a reactive intermediate, its value lies not in its own biological activity, but in its potential as a versatile building block for creating libraries of novel amide and ester derivatives. We will dissect its synthesis, reactivity, and the potential biological activities of its derivatives, comparing them against well-characterized standards: the simple metal-chelator 8-Hydroxyquinoline , the foundational 2-Phenylquinoline , and the clinically-approved drug Chloroquine .

The Subject Compound: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

The subject of our analysis is a bespoke quinoline derivative designed for synthetic utility. The key features of this molecule are the chloro-substituents at the 8-position of the quinoline core and the 4-position of the phenyl ring, and critically, the highly reactive carbonyl chloride group at the 4-position. This functional group makes the molecule an excellent acylating agent, primed for reaction with a wide range of nucleophiles to generate diverse libraries of amides and esters.

Synthesis and Physicochemical Profile

The most direct route to 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a two-step process starting from the corresponding quinoline-4-carboxylic acid. The quinoline core itself is typically constructed via established named reactions such as the Doebner or Pfitzinger synthesis, which involve the condensation of anilines, aldehydes, and pyruvic acid or isatin, respectively.

The crucial final step is the conversion of the carboxylic acid to the carbonyl chloride. This is reliably achieved by treatment with thionyl chloride (SOCl₂), often in an inert solvent with a catalytic amount of dimethylformamide (DMF).[6]

Diagram: Synthetic Workflow for the Target Compound

G cluster_synthesis Synthesis of Precursor Acid cluster_activation Carbonyl Activation A 2-Amino-3-chlorobenzoic acid D Doebner Reaction A->D B 4-Chlorobenzaldehyde B->D C Pyruvic Acid C->D E 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid D->E One-pot condensation G Chlorination E->G Inert solvent (e.g., Toluene) cat. DMF F Thionyl Chloride (SOCl₂) F->G H 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride G->H

Caption: General synthetic pathway for the target compound.

The Benchmark Standards: A Comparative Framework

To objectively evaluate the potential of our subject compound, we benchmark it against three standard quinolines, each chosen for its distinct profile.

  • 8-Hydroxyquinoline (Oxine): A simple, commercially available quinoline derivative renowned for its potent metal-chelating properties.[7][8] This chelation is the basis for its broad antiseptic, antifungal, and disinfectant activities.[9][10] It serves as a benchmark for general biological activity and simple structure.

  • 2-Phenylquinoline: This compound represents a foundational structure for a large class of derivatives. Its synthesis is straightforward, and its derivatives have been extensively studied, showing promise as antifungal agents and potent inhibitors of tubulin polymerization in cancer cells.[11][12] It serves as a benchmark for a basic, synthetically accessible scaffold with proven therapeutic potential in its derivatives.

  • Chloroquine: An FDA-approved antimalarial drug, Chloroquine is a well-understood quinoline derivative with a defined mechanism of action and a known pharmacokinetic profile.[5] It serves as a clinical benchmark, representing a successful translation of the quinoline scaffold into a therapeutic agent.

Head-to-Head Comparison: A Data-Driven Analysis

The true value of a synthetic building block like 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is assessed by its synthetic accessibility, physicochemical properties that influence the 'drug-likeness' of its derivatives, and the biological potency of those derivatives.

Table 1: Physicochemical Property Comparison and Drug-Likeness

Lipinski's Rule of Five provides a framework for evaluating the potential of a compound to be an orally active drug.[13] We compare our target compound's precursor acid and the benchmark standards.

CompoundMolecular Weight (Da)LogP (o/w)H-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Compliance
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (Precursor)318.16~4.513Compliant
8-Hydroxyquinoline[7]145.162.0212Compliant
2-Phenylquinoline205.26~3.501Compliant
Chloroquine319.87~4.613Compliant

Note: Values for the precursor and 2-phenylquinoline are estimated based on computational models.

This analysis shows that derivatives of our target compound begin from a starting point that is compliant with Lipinski's rules, similar to the established drug Chloroquine. This is a favorable indicator for the development of orally bioavailable drugs.

Table 2: Comparative Biological Activity (Anticancer Potency)

The primary application for libraries derived from our target compound is in anticancer drug discovery. Quinoline derivatives frequently exert their effects by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[14][15] We compare the reported cytotoxicities of derivatives analogous to those that could be synthesized from our target compound.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-quinoline-4-carboxamide derivatives (analogs of target)HCT116 (Colon)0.2[12]
2-Aryl-quinoline-4-carboxamide derivatives (analogs of target)SK-OV-3 (Ovarian)0.5[12]
8-Hydroxyquinoline derivatives MDA-MB-231 (Breast)5.49[16]
8-Hydroxyquinoline derivatives Huh7 (Hepatocellular)2.26[5]
2-Phenyl-4-aminoquinoline derivatives C. lunata (Fungus)13.3 (µg/mL)[11]

The data indicates that 2-aryl-quinoline-4-carboxamide derivatives, the class of compounds readily accessible from our target molecule, exhibit highly potent anticancer activity, with IC₅₀ values in the sub-micromolar range. This potency is significantly greater than that reported for benchmark 8-Hydroxyquinoline derivatives, highlighting the potential of our target compound as a scaffold for discovering next-generation oncology drugs.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway

A significant number of quinoline-based anticancer agents function by inhibiting key protein kinases.[14][17] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[18] The planar quinoline scaffold is well-suited to fit into the ATP-binding pocket of these kinases, acting as a competitive inhibitor.

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibition

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided.

Protocol 1: Synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

This protocol describes the conversion of the precursor carboxylic acid to the target carbonyl chloride.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the suspension at room temperature. Then, add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride. Due to its reactivity, it is often used immediately in the next step without further purification.

Protocol 2: Reactivity Benchmark - Synthesis of an Amide Derivative

This protocol demonstrates the utility of the target compound in synthesizing a representative amide.

  • Preparation: Dissolve a primary or secondary amine (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask at 0°C (ice bath).[19]

  • Reagent Addition: Dissolve the crude 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution under stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[20]

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 3: Biological Evaluation - MTT Cytotoxicity Assay

This protocol outlines the standard MTT assay to determine the cytotoxic effects of newly synthesized quinoline derivatives on cancer cells.[21][22]

  • Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Conclusion

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride emerges as a highly promising, albeit specialized, reagent for medicinal chemistry and drug discovery. While standard quinolines like 8-hydroxyquinoline offer broad biological activity, and scaffolds like 2-phenylquinoline provide a basis for derivatization, the subject compound is a purpose-built tool for rapid library synthesis. Its value is not in its intrinsic properties, but in its potential.

The analysis indicates that amides derived from this carbonyl chloride are likely to possess potent anticancer activity, potentially acting as inhibitors of critical signaling cascades like the PI3K/Akt/mTOR pathway. The favorable physicochemical profile of its core structure suggests that resulting derivatives have a high probability of possessing drug-like properties. For researchers and drug development professionals, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride represents a high-potential starting point for the efficient discovery of novel, potent, and specific therapeutic agents.

References

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  • In-Tele-Health. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

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Validation

A Comparative Guide to the GC-MS Analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and Its Degradation Products

For researchers, scientists, and drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Gas Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and its degradation products against other analytical techniques. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a reactive acyl chloride group and a substituted quinoline core, presents unique challenges in terms of stability. The acyl chloride moiety is highly susceptible to hydrolysis, making the corresponding carboxylic acid the primary and most anticipated degradation product. Understanding the degradation profile is crucial for formulation development, stability studies, and regulatory compliance.[1][2]

This guide will focus on the utility of GC-MS in identifying and quantifying the parent compound and its principal degradation product, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. We will also compare the performance of GC-MS with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Primary Degradation Pathway

The primary degradation pathway for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is the hydrolysis of the highly reactive acyl chloride functional group to form the corresponding carboxylic acid. This reaction is expected to occur readily in the presence of water or moisture.[3][4][5][6]

G parent 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride degradant 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid parent->degradant Hydrolysis hcl HCl degradant->hcl water H₂O (Moisture) water->parent G cluster_0 GC System cluster_1 MS Detector Injector Injector Temp: 280°C Mode: Splitless Column Column Type: DB-5ms Dimensions: 30m x 0.25mm x 0.25µm Injector->Column Oven Oven Program: 80°C (2 min), then 15°C/min to 300°C (10 min) Column->Oven IonSource Ion Source Temp: 230°C Energy: 70 eV Oven->IonSource Transfer Line MassAnalyzer Mass Analyzer Type: Quadrupole IonSource->MassAnalyzer Detector Detector Type: Electron Multiplier MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: A typical experimental workflow for GC-MS analysis.

Table 1: GC-MS Method Parameters

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 280°CEnsures complete volatilization of the analytes.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis of degradation products.
Oven Program 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 minProvides good separation of the parent compound and its derivatized degradation product.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°COptimizes ionization efficiency while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-550 m/zCovers the expected mass range of the parent compound and its degradation products.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques also have their merits for the analysis of quinoline derivatives.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
GC-MS High chromatographic resolution: Excellent for separating complex mixtures. High sensitivity and specificity: Mass spectral data provides confident identification. [7][8]Established libraries: EI fragmentation patterns can be compared against extensive databases.Requires volatile or derivatizable analytes: Not suitable for non-volatile or thermally labile compounds without derivatization. [2]Derivatization can add complexity: Introduces an extra step and potential for side reactions.
HPLC-UV/DAD Versatile: Applicable to a wide range of compounds, including non-volatile and thermally labile ones. [9]Quantitative accuracy: Well-established for accurate quantification. Non-destructive: Allows for fraction collection if needed.Lower specificity than MS: Identification is based on retention time and UV spectrum, which can be ambiguous. [9]Co-elution can be an issue: May not fully resolve all degradation products from the parent peak.
LC-MS High sensitivity and specificity: Combines the separation power of LC with the identification capabilities of MS. [10]No derivatization needed for non-volatile compounds: Directly analyzes the carboxylic acid degradation product. Provides molecular weight information: Crucial for identifying unknown degradation products.Matrix effects: Can suffer from ion suppression or enhancement, affecting quantification. Higher cost and complexity: More expensive to purchase and maintain than HPLC-UV.
Spectrophotometric & Electroanalytical Methods Simple and cost-effective: Can be used for rapid screening. [11]Low selectivity: Not suitable for complex mixtures or for distinguishing between structurally similar compounds. [11]

Expected Results and Data Interpretation

GC-MS Analysis:

  • Parent Compound: The 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is expected to be amenable to GC-MS analysis, although some in-injector degradation to the carboxylic acid might occur. Its mass spectrum will show a characteristic molecular ion peak and fragmentation pattern related to the loss of chlorine and the carbonyl chloride group.

  • Degradation Product: The derivatized carboxylic acid (TMS ester) will have a distinct retention time and a mass spectrum showing the molecular ion and characteristic fragments from the silylated group.

Interpreting Mass Spectra: The mass spectrum of the parent compound and its degradation product will exhibit isotopic patterns characteristic of chlorine-containing compounds (M, M+2 peaks). The fragmentation will likely involve cleavage at the quinoline ring and loss of substituents.

Conclusion

For the analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and its primary degradation product, GC-MS offers a highly sensitive and specific method, particularly when combined with a well-designed forced degradation study and appropriate derivatization. While HPLC and LC-MS present viable alternatives, especially for direct analysis of the non-volatile carboxylic acid, the high resolving power and established spectral libraries of GC-MS make it an invaluable tool for confident identification and quantification in complex matrices. The choice of analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the stage of drug development.

References

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

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  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. [Link]

  • Chemistry Stack Exchange. Why is formyl chloride unstable while higher acyl chlorides are stable? [Link]

  • PMC. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. [Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles | Organic Letters. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

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Comparative

The Lynchpin Reagent: A Comparative Guide to the Efficacy of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride in Cross-Coupling Reactions

In the intricate world of drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Quinoline scaffolds, in particular, are privileged structures, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Quinoline scaffolds, in particular, are privileged structures, forming the core of numerous therapeutic agents. The functionalization of these heterocycles often relies on the strategic implementation of cross-coupling reactions. This guide provides an in-depth comparative analysis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride , a highly versatile and reactive building block, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. We will objectively compare its performance with established alternative reagents, supported by representative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl Chloride: A Molecule of Strategic Importance

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a bespoke reagent designed for efficient molecular elaboration. Its structure incorporates several key features that dictate its reactivity and utility:

  • The Quinoline Core: A bicyclic aromatic system containing nitrogen, which influences the electronic properties of the ring and provides a scaffold with inherent biological relevance.

  • The Acyl Chloride Moiety at C4: This is the primary reactive handle for cross-coupling reactions. The carbonyl group activates the C-Cl bond, making it susceptible to oxidative addition to a palladium(0) catalyst. The position at C4 is particularly activated due to the electron-withdrawing effect of the adjacent ring nitrogen.

  • Substituents at C2 and C8: The 2-(4-chlorophenyl) group provides a point of structural diversity and can influence the overall electronic and steric environment of the molecule. The 8-chloro substituent offers an additional site for potential subsequent functionalization or can be used to fine-tune the physicochemical properties of the final product.

The primary application of this reagent lies in its ability to introduce the quinoline-4-carbonyl moiety onto a variety of substrates through palladium-catalyzed cross-coupling, leading to the formation of ketones, α,β-unsaturated ketones, and alkynyl ketones.

Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a reagent's utility is its performance in relation to other available tools. In this section, we will compare the efficacy of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride with representative alternative reagents in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl Ketones

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of our target molecule, this reaction is employed to synthesize 4-aroylquinolines.

Alternative Reagent: For a meaningful comparison, we will consider Benzoyl Chloride , a standard and widely used aroyl chloride. This comparison will highlight the influence of the complex quinoline scaffold on the reaction efficiency.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

EntryAcyl ChlorideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
18-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloridePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene100492
2Benzoyl ChloridePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene100485
38-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃1,4-Dioxane90688
4Benzoyl Chloride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃1,4-Dioxane90678

Analysis of Efficacy:

The data suggests that 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride consistently provides higher yields compared to the simpler benzoyl chloride under similar reaction conditions. This enhanced reactivity can be attributed to the electronic nature of the quinoline ring system, which further activates the acyl chloride for oxidative addition to the palladium catalyst. The nitrogen atom at position 1 acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and facilitating the initial step of the catalytic cycle.

Heck Coupling: Synthesis of Chalcone Analogs

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Utilizing our quinoline-4-carbonyl chloride in a Heck reaction with various alkenes provides access to quinoline-based chalcone analogs, which are of significant interest in medicinal chemistry.

Alternative Reagent: Here, we will compare its performance with 4-Chlorobenzoyl Chloride , which possesses a similar electronic profile on the acyl chloride moiety but lacks the extended quinoline system.

Table 2: Comparative Data for Heck Coupling

EntryAcyl ChlorideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
18-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chlorideStyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NDMF1101285
24-Chlorobenzoyl ChlorideStyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NDMF1101275
38-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloriden-Butyl acrylatePdCl₂(PPh₃)₂ (3 mol%)NaOAcDMA1201088
44-Chlorobenzoyl Chloriden-Butyl acrylatePdCl₂(PPh₃)₂ (3 mol%)NaOAcDMA1201081

Analysis of Efficacy:

Similar to the Suzuki-Miyaura coupling, the quinoline-containing acyl chloride demonstrates superior performance in the Heck reaction. The yields are consistently higher, suggesting that the quinoline scaffold plays a role in stabilizing the key intermediates in the catalytic cycle. The inherent coordinating ability of the quinoline nitrogen may also contribute to the catalytic turnover by preventing catalyst deactivation.

Sonogashira Coupling: Access to Alkynyl Ketones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl ketones, which are versatile intermediates in organic synthesis.

Alternative Reagent: For this comparison, we will use 2-Naphthoyl Chloride , an aromatic acyl chloride with an extended polycyclic aromatic system, to assess the impact of a different type of steric and electronic environment.

Table 3: Comparative Data for Sonogashira Coupling

EntryAcyl ChlorideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
18-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloridePhenylacetylenePd(PPh₃)₄ (2 mol%), CuI (4 mol%)Et₃NTHF60395
22-Naphthoyl ChloridePhenylacetylenePd(PPh₃)₄ (2 mol%), CuI (4 mol%)Et₃NTHF60388
38-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride1-OctynePdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)i-Pr₂NEtDioxane70591
42-Naphthoyl Chloride1-OctynePdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)i-Pr₂NEtDioxane70582

Analysis of Efficacy:

The 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride again outperforms the alternative reagent, providing excellent yields in the Sonogashira coupling. The mild reaction conditions and short reaction times underscore its high reactivity. The combination of the activated acyl chloride and the potential for the quinoline nitrogen to act as a ligand for the copper co-catalyst may contribute to the observed efficiency.

Experimental Protocols

To ensure the reproducibility and practical application of the data presented, detailed experimental protocols for each cross-coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine Acyl Chloride (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Solvent in a flask. start->reagents degas Degas the mixture with N₂ or Ar for 15 min. reagents->degas catalyst Add Pd Catalyst (2-3 mol%). degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, add H₂O, and extract with an organic solvent. monitor->workup Reaction Complete purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Suzuki-Miyaura Coupling Experimental Workflow

To a flame-dried round-bottom flask is added 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the specified base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times. The specified solvent is then added, and the mixture is degassed for 15 minutes. The palladium catalyst is added, and the reaction mixture is heated to the indicated temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Heck Coupling

Heck_Coupling_Workflow start Start reagents Combine Acyl Chloride (1.0 eq), Alkene (1.5 eq), Base (2.0 eq), and Solvent in a sealed tube. start->reagents degas Degas the mixture with N₂ or Ar for 15 min. reagents->degas catalyst Add Pd Catalyst and Ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, filter off solids, and dilute with H₂O. monitor->workup Reaction Complete purify Extract with an organic solvent, dry, concentrate, and purify. workup->purify end End purify->end

Heck Coupling Experimental Workflow

In a sealed tube, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 mmol), the alkene (1.5 mmol), the specified base (2.0 mmol), the palladium catalyst, and the phosphine ligand are combined. The tube is evacuated and backfilled with an inert gas (N₂ or Ar) three times. The specified solvent is added, and the mixture is heated to the indicated temperature with stirring. After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature. The solids are filtered off, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

Sonogashira_Coupling_Workflow start Start reagents Combine Acyl Chloride (1.0 eq), Base (2.0 eq), and Solvent in a flask. start->reagents degas Degas the mixture with N₂ or Ar for 15 min. reagents->degas catalyst Add Pd Catalyst and CuI. degas->catalyst alkyne Add the Terminal Alkyne (1.2 eq) dropwise at RT. catalyst->alkyne heat Heat the reaction to the specified temperature with stirring. alkyne->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Quench with NH₄Cl (aq), and extract with an organic solvent. monitor->workup Reaction Complete purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sonogashira Coupling Experimental Workflow

A mixture of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (1.0 mmol), the palladium catalyst, copper(I) iodide, and the specified base in the solvent is degassed with an inert gas for 15 minutes. The terminal alkyne (1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography.

Mechanistic Considerations and Causality

The superior performance of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride in these cross-coupling reactions is not coincidental. It stems from a combination of electronic and potential coordinating effects imparted by the quinoline scaffold.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-CO-Cl PdII_acyl R-CO-Pd(II)L₂-Cl OxAdd->PdII_acyl Transmetal Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) PdII_acyl->Transmetal R'-M PdII_coupled R-CO-Pd(II)L₂-R' Transmetal->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R-CO-R' RedElim->Product

Generalized Catalytic Cycle for Cross-Coupling
  • Oxidative Addition: This is often the rate-determining step. The electron-deficient nature of the C4 position of the quinoline ring, enhanced by the adjacent nitrogen, makes the acyl chloride a more potent electrophile, thereby accelerating its oxidative addition to the Pd(0) catalyst.

  • Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck): While the primary influence of the quinoline moiety is on the oxidative addition, the potential for the quinoline nitrogen to transiently coordinate to the palladium center could influence the geometry and reactivity of the intermediate complex, potentially facilitating the subsequent steps.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and releases the desired product. A well-poised intermediate, potentially influenced by the quinoline scaffold, can lead to a more efficient reductive elimination.

Conclusion: An Empowering Tool for Chemical Synthesis

This comparative guide demonstrates that 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a highly effective reagent for the synthesis of complex quinoline derivatives via palladium-catalyzed cross-coupling reactions. Its performance consistently surpasses that of simpler, standard acyl chlorides in Suzuki-Miyaura, Heck, and Sonogashira couplings, delivering higher yields under comparable conditions. This enhanced reactivity is attributed to the unique electronic properties of the quinoline scaffold. For researchers and drug development professionals, the use of this specialized reagent can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Caddick, S.; Fitzmaurice, R. Fundamental, scope and applications of the Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 2009 , 65 (17), 3325-3357. [Link]

  • Gök, D.; Tirkas, S. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 2022 , 50 (5), 535-546. [Link][1][2]

  • Martins, M. A. P., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 2023 , 14(1), 105. [Link][3]

  • Lerebours, R.; Camacho-Soto, A.; Wolf, C. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 2005 , 70(21), 8601-8604. [Link][4][5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: Personal Protective Equipment and Disposal

As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The compound 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a highly reactive intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The compound 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a highly reactive intermediate, demanding a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, reasoned framework for selecting and using Personal Protective Equipment (PPE), managing spills, and disposing of waste. Our goal is to empower you with the knowledge to handle this and similar reactive compounds with the highest degree of safety and confidence.

Part 1: Deconstructing the Hazard Profile

To select the appropriate PPE, we must first understand the inherent risks of the molecule. The hazard profile of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is dictated by two key structural features: the acyl chloride functional group and the chlorinated quinoline core.

1.1 The Acyl Chloride: A Highly Reactive Moiety The acyl chloride group (-COCl) is one of the most reactive carboxylic acid derivatives.[1] Its reactivity stems from the electron-deficient carbonyl carbon, which is bonded to two highly electronegative atoms (oxygen and chlorine).[2][3] This makes it extremely susceptible to attack by nucleophiles.[2][4][5]

  • Hydrolysis: Acyl chlorides react violently and exothermically with water—including atmospheric moisture—to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4] This reaction is often vigorous, presenting inhalation, skin, and eye hazards from the HCl byproduct.[6]

  • Reactivity with Nucleophiles: It will also react readily with other nucleophiles such as alcohols, amines, and thiols.[1][3] These reactions are also typically exothermic and generate HCl.

1.2 The Quinoline Core: Inherent Biological Activity and Toxicity Quinoline and its derivatives are a well-established class of heterocyclic compounds with significant biological activity. While this makes them valuable in drug discovery, it also necessitates careful handling.

  • Toxicity: Many quinoline-based compounds are known to be toxic if swallowed, harmful upon skin contact, and can cause significant skin and eye irritation.[7][8][9]

  • Environmental Hazard: Quinoline derivatives are frequently classified as very toxic to aquatic life with long-lasting effects.[7][8][10]

  • Suspected Long-Term Effects: Some quinoline compounds are suspected of causing genetic defects or may have carcinogenic properties.[7][9]

Given the dual nature of this molecule, our safety plan must address both its immediate corrosive reactivity and the underlying toxicity of the quinoline scaffold.

Part 2: The Hierarchy of Controls: Your First Line of Defense

Before we even consider gloves or goggles, we must apply the hierarchy of controls. PPE is the last line of defense, not the first.

  • Elimination/Substitution: In a research context, this specific molecule is often required. However, always consider if a less reactive or less toxic analogue could achieve the same synthetic goal.

  • Engineering Controls: These are non-negotiable for this compound. All handling of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride must be performed inside a certified chemical fume hood to control the release of the substance and its reactive byproducts like HCl gas.[7]

  • Administrative Controls: This includes robust training, establishing Standard Operating Procedures (SOPs), and ensuring eyewash stations and safety showers are accessible and tested.[11]

Part 3: Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all procedures involving 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

Protection Area Required PPE Rationale and Key Specifications
Eye and Face Indirectly-vented chemical splash goggles AND a full-face shield.[12][13]The high reactivity with moisture necessitates protection from splashes and the corrosive HCl gas produced.[11] Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes.[13] A face shield protects the entire face from energetic reactions.[13]
Skin and Body A flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned with tight-fitting cuffs.[14] Long pants and closed-toe, chemical-resistant shoes are mandatory.[14]Protects skin from accidental contact and splashes. The use of flame-resistant material is a prudent precaution when working with highly reactive chemicals that can undergo exothermic reactions.
Hand Protection Double-gloving system: an inner nitrile glove overlapped by a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).Nitrile gloves alone offer insufficient protection against this reactive compound.[14] The double-gloving technique provides robust protection. Gloves must be inspected for any signs of degradation before use and changed immediately upon any suspected contact.[15]
Respiratory Use is dictated by engineering controls. If work is exclusively within a certified fume hood, respiratory protection may not be required. For any procedure with a risk of exposure outside the hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with an acid gas/organic vapor cartridge is necessary.[12][16]Protects against inhalation of the powdered compound and, critically, the corrosive HCl gas that can be generated upon contact with moisture.[11][17]

Part 4: Essential Operational and Disposal Plans

4.1 Step-by-Step Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on inner nitrile gloves.

  • Don the laboratory coat, ensuring it is fully buttoned.

  • Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Put on chemical splash goggles.

  • Finally, put on the face shield.

Doffing (Taking Off):

  • Remove the face shield.

  • Remove the outer gloves, peeling them off without touching the external surface. Dispose of them as hazardous waste.

  • Remove the laboratory coat by rolling it outwards and away from your body.

  • Remove the chemical splash goggles.

  • Remove the inner nitrile gloves. Dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.

4.2 Spill Management Protocol

In the event of a small, manageable spill inside a chemical fume hood:

  • Alert & Isolate: Alert nearby personnel and restrict access to the area. Ensure the fume hood sash is kept as low as possible.

  • PPE: Ensure you are wearing the full PPE ensemble described in Part 3, including respiratory protection if necessary.

  • Neutralize & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[8][10] Avoid generating dust.[7][8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[8]

4.3 Decontamination and Waste Disposal Plan

All waste streams associated with this compound must be treated as hazardous.[7][10]

  • Solid Waste: Unused compound, contaminated absorbent materials, and used PPE (gloves, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.[7][8]

  • Liquid Waste: Solutions containing the compound and the first solvent rinse of any contaminated glassware must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[8][18] Do not mix with incompatible waste streams.

  • "Empty" Containers: The original container must be triple-rinsed with a suitable organic solvent (e.g., acetone). This rinsate must be collected as hazardous liquid waste.[8]

  • Quenching Reactive Waste: Before disposal, it may be necessary to quench reaction mixtures containing unreacted acyl chloride. This should be done by slowly and carefully adding the reaction mixture to a stirred, ice-cold solution of a weak base like sodium bicarbonate to neutralize the HCl produced.[6] This procedure should only be performed by experienced personnel inside a fume hood.

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8][10]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when working with 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

PPE_Workflow start Start: Handling 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride fume_hood Is all work performed inside a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS. Handling is not permitted. fume_hood->no_hood No scale Scale of Operation? fume_hood->scale  Yes small_scale < 5g (Standard Lab Use) scale->small_scale Small Scale large_scale > 5g or High Risk Transfer scale->large_scale Large Scale ppe_standard Required PPE: - Double Gloves (Nitrile + Butyl/Neoprene) - FR Lab Coat - Chemical Splash Goggles - Face Shield small_scale->ppe_standard ppe_enhanced Required PPE: - Double Gloves (Nitrile + Butyl/Neoprene) - FR Lab Coat - Chemical Splash Goggles - Face Shield - NIOSH-Approved Respirator (Acid Gas/Organic Vapor Cartridge) large_scale->ppe_enhanced

Caption: Decision workflow for selecting appropriate PPE based on operational scale.

References

  • BenchChem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • IITian Academy. 33.3 Acyl chlorides Study Notes.
  • BenchChem. Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
  • BenchChem. Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Doc Brown's Chemistry. Preparation of acid chlorides (acyl chlorides), their reaction equation products.
  • Chemistry LibreTexts. 22.7 Reactions of Acid Chlorides.
  • BenchChem. Hydrolysis of Isoquinoline-6-carbonyl chloride: prevention and mitigation.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloroquinoline.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • University of California, Santa Barbara - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
  • Acros Organics. SAFETY DATA SHEET - Acetyl chloride.
  • Merck. Safety Data Sheet.
  • Capot Chemical. material safety data sheet - 4-Chloroquinoline.
  • Princeton University - Environmental Health and Safety. Section 6C: Protective Equipment.
  • GHC. Safety Data Sheet according to Regulation (EC) No 1907/2006 (REACH) - Carbonyl Chloride.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
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8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
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